molecular formula C7H7BrClN B172984 2-Bromo-6-chloro-4-methylaniline CAS No. 135340-78-2

2-Bromo-6-chloro-4-methylaniline

Cat. No.: B172984
CAS No.: 135340-78-2
M. Wt: 220.49 g/mol
InChI Key: RCJDTZYWSMKAMI-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-methylaniline is a multifunctional halogenated aniline derivative that serves as a key synthetic intermediate in advanced organic chemistry and drug discovery research. Its primary value lies in its application as a building block for the construction of complex heterocyclic scaffolds, particularly in the development of pharmacologically active molecules. The presence of distinct bromo and chloro substituents on the aniline ring allows for sequential and site-selective cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the rapid diversification of chemical libraries. This compound is especially useful in the synthesis of indazole and other nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry due to their wide range of biological activities . Researchers utilize this compound to explore new pathways in the development of potential agrochemicals, dyes, and active pharmaceutical ingredients (APIs). Its mechanism of action in research settings involves participating in substitution and cyclization reactions, acting as a precursor for introducing specific functional groups into target molecular architectures and facilitating the production of novel organic compounds with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-chloro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJDTZYWSMKAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441429
Record name 2-Bromo-6-chloro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135340-78-2
Record name 2-Bromo-6-chloro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-6-chloro-4-methylaniline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity profile of 2-Bromo-6-chloro-4-methylaniline (CAS 135340-78-2).

A Chemo-Selective Scaffold for Polysubstituted Arene Synthesis[1][2][3][4][5]

Executive Summary

This compound (CAS 135340-78-2) is a tetrasubstituted benzene derivative belonging to the class of halogenated anilines.[1][2][3][4][5][6][7][8][9] It is a critical intermediate in medicinal chemistry, specifically valued for its orthogonal reactivity . The presence of three distinct functional handles—an amino group (


), an aryl bromide (

), and an aryl chloride (

)—allows for highly controlled, site-selective functionalization.[1] This guide explores its physical properties, sequential synthesis, and its utility as a "molecular switch" in palladium-catalyzed cross-coupling reactions.

Crucial Isomer Distinction: Researchers must distinguish this compound from its isomer, 2-bromo-4-chloro-6-methylaniline (CAS 146948-68-7).[1] The 2,6-dihalo substitution pattern of the subject compound (CAS 135340-78-2) creates a unique steric environment around the nitrogen atom, significantly altering its nucleophilicity compared to other isomers.[1]

Chemical Identity & Physical Properties[2][3][6][11][12]

PropertyData
IUPAC Name This compound
Common Name 2-Bromo-6-chloro-p-toluidine
CAS Registry Number 135340-78-2
Molecular Formula

Molecular Weight 220.49 g/mol
SMILES Cc1cc(Cl)c(N)c(Br)c1
Appearance Off-white to light brown crystalline solid
Melting Point ~55–65 °C (Estimated based on structural analogs*)
Solubility Soluble in DMSO, DCM, EtOAc; sparingly soluble in water
pKa (Conjugate Acid) ~1.5–2.0 (Significantly lower than p-toluidine due to -I effect of halogens)

*Note: The symmetrical 2,6-dichloro analog melts at 55-57°C, while the 2,6-dibromo analog melts at 74-76°C. The mixed halogen congener is expected to fall within this range.[1]

Synthetic Pathways

The synthesis of this compound relies on the sequential electrophilic aromatic substitution of p-toluidine .[1] The amino group strongly activates the ortho positions (2 and 6), while the methyl group at position 4 blocks para substitution.

Protocol: Stepwise Halogenation

To avoid over-bromination or mixture generation, a controlled stepwise approach is preferred over simultaneous addition.

  • Step 1: Chlorination

    • Reagent:

      
      -Chlorosuccinimide (NCS) or 
      
      
      
      .[1]
    • Conditions: Acetonitrile or DMF, 0°C to RT.

    • Outcome: Formation of 2-chloro-4-methylaniline (CAS 615-65-6).[1][2][6]

  • Step 2: Bromination

    • Reagent:

      
      -Bromosuccinimide (NBS) (1.05 eq).[1]
      
    • Conditions: DMF or Acetonitrile, 0°C.

    • Outcome: Regioselective bromination at the remaining C6 position yields the target This compound .[1]

Visualization: Synthetic Workflow

Synthesis Start p-Toluidine (4-Methylaniline) Inter 2-Chloro-4-methylaniline (CAS 615-65-6) Start->Inter Step 1: Chlorination (NCS, ACN, 25°C) Product This compound (CAS 135340-78-2) Inter->Product Step 2: Bromination (NBS, DMF, 0°C)

Figure 1: Sequential halogenation strategy leveraging the activating amino group to target ortho positions.[1]

Reactivity Profile: The "Chemo-Selective Switch"

The core value of this scaffold lies in the differential reactivity of the C–Br and C–Cl bonds. In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition rate follows the order


.[1]
Site-Selective Suzuki Coupling

Researchers can selectively arylate the C2 position (replacing Bromine) while leaving the C6-Chlorine intact.[1] This allows for the construction of non-symmetrical terphenyls or complex heterocycles.

  • Catalyst System:

    
     or 
    
    
    
    (mild conditions).
  • Temperature: 60–80°C.

  • Mechanism: The Pd(0) species preferentially inserts into the weaker C–Br bond. The steric hindrance from the flanking amino group and the C6-Cl atom requires ligands with a smaller cone angle or higher activity.[1]

Sandmeyer & Diazotization

The amino group is sterically crowded by the 2-Br and 6-Cl substituents.[1]

  • Diazotization: Requires concentrated acid and

    
     at low temperatures (0–5°C).
    
  • Sandmeyer Reaction: The resulting diazonium salt can be displaced by nucleophiles (CN, I, F) to generate fully substituted benzene derivatives (e.g., 2-bromo-6-chloro-4-methylbenzonitrile).[1]

Visualization: Reactivity Logic

Reactivity Core 2-Bromo-6-chloro- 4-methylaniline Suzuki Product A: 2-Aryl-6-chloro-4-methylaniline Core->Suzuki Site-Selective Suzuki (Ar-B(OH)2, Pd(0)) Targets C-Br only Sandmeyer Product B: 2-Bromo-6-chloro-4-methyl- benzonitrile/halide Core->Sandmeyer Sandmeyer Reaction (NaNO2/HCl, then CuCN) Transforms -NH2 Buchwald Product C: N-Arylated Aniline Core->Buchwald Buchwald-Hartwig (Ar-X, Pd, Base) Difficult due to sterics

Figure 2: Divergent synthesis pathways.[1] The green path highlights the preferred chemoselective C-Br coupling.[1]

Handling & Safety (SDS Summary)

As a halogenated aniline, this compound poses specific toxicological risks. It should be handled in a fume hood with appropriate PPE.

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Anilines are known methemoglobin-forming agents, potentially causing cyanosis.[1]

  • Skin/Eye: Causes skin irritation and serious eye irritation.

  • Environmental: Toxic to aquatic life with long-lasting effects.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (store in amber vials).

References

  • Chemical Identity: this compound (CAS 135340-78-2).[1][2][3][4][6][7][8][9] BLD Pharm. Retrieved from

  • Isomer Distinction: 2-Bromo-4-chloro-6-methylaniline (CAS 146948-68-7).[1][6] ChemicalBook. Retrieved from

  • Synthetic Precursor: 2-Chloro-4-methylaniline (CAS 615-65-6).[1][2][6] PubChem Compound Summary. Retrieved from

  • Reactivity Context: Selective Cross-Coupling of 2,6-Dihaloanilines. Havelková, M. et al. Synthesis 2001.[10] (Contextual reference for regioselectivity in purines/anilines). Retrieved from

Sources

Strategic Selection of Starting Materials for the Synthesis of 2-Bromo-6-chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Process Chemistry Perspective

Part 1: Strategic Analysis of Starting Materials[1][3]

In the synthesis of 2-Bromo-6-chloro-4-methylaniline (also known as 4-amino-3-bromo-5-chlorotoluene), the primary challenge is not the formation of the bond, but the regiocontrol of two different halogen atoms at the ortho positions relative to the amine.[1][2]

The target molecule possesses a 1,2,3,5-tetrasubstituted benzene ring.[3][1] The amino group (


) is a strong ortho, para-director, while the methyl group (

) is a weak ortho, para-director.[1] Since the para position relative to the amine is blocked by the methyl group, electrophilic aromatic substitution (EAS) will occur exclusively at the 2 and 6 positions.[3]
The "Make vs. Buy" Decision Matrix

For a robust, scalable workflow, we evaluate three potential starting points.

Starting Material CandidateCAS RegistryProsConsRecommendation

-Toluidine
(4-Methylaniline)
106-49-0Lowest cost; ubiquitously available.[1][2]Requires two distinct halogenation steps; high risk of di-halogenation (impurities) if not protected.[3][1][2]Secondary Choice (For raw synthesis)
2-Chloro-4-methylaniline 95-81-8Optimal Balance. Chlorine is already installed; significantly cheaper than bromo-analogs.[1]Moderate cost increase over

-toluidine.[3][1][2]
Primary Choice (High Efficiency)
2-Bromo-4-methylaniline 583-68-6Bromine installed.[1]Higher cost; Bromine is a better leaving group, posing risk during subsequent chlorination.[3]Not Recommended
Core Directive: The "Chlorine-First" Strategy

From a process chemistry standpoint, starting with 2-Chloro-4-methylaniline is superior.[1][2]

  • Cost Efficiency: Chlorinated intermediates are generally cheaper to manufacture at scale than brominated ones.[3]

  • Atom Economy: Introducing the larger bromine atom in the final step allows for milder reagents (like NBS) to be used on a more valuable intermediate, reducing waste.[3]

  • Sterics: It is often mechanistically cleaner to introduce the larger halogen (Bromine) into the remaining ortho slot after the smaller halogen (Chlorine) is in place, though the electronic activation of the amine dominates both.[3]

Part 2: Technical Deep Dive & Chemical Logic[2][3]

Reaction Pathway: Electrophilic Aromatic Substitution

The synthesis relies on the strong activating nature of the amino group.[3] However, the free amine is susceptible to oxidation.[3] In high-precision synthesis, we often employ a Protection-Deprotection strategy (using an acetyl group) or controlled monobromination using N-Bromosuccinimide (NBS).[1][2]

The Validated Route (From 2-Chloro-4-methylaniline)

We utilize N-Bromosuccinimide (NBS) rather than elemental bromine (


).[1][2]
  • Why NBS? Elemental bromine is difficult to handle and often leads to over-bromination or oxidation of the amine.[3] NBS provides a slow, controlled release of the bromonium ion (

    
    ), ensuring mono-substitution at the remaining vacant ortho position (C6).[3]
    
Visualization: Retrosynthetic & Forward Pathway

The following diagram outlines the logic flow from the commodity chemical (


-toluidine) to the target, highlighting the recommended entry point.

SynthesisPath cluster_0 Commodity Start cluster_1 Recommended Entry PT p-Toluidine (4-Methylaniline) CMA 2-Chloro-4-methylaniline (Starting Material) PT->CMA Chlorination (NCS or Cl2) Target TARGET: 2-Bromo-6-chloro- 4-methylaniline CMA->Target Bromination (NBS, DMF/MeCN) Note1 Avoids di-halogenation issues of Route A CMA->Note1

Caption: Strategic entry point analysis favoring 2-Chloro-4-methylaniline to minimize steps and impurity profiles.

Part 3: Experimental Protocol

This protocol assumes the use of 2-Chloro-4-methylaniline as the starting material.[1][2] This is a self-validating protocol: the disappearance of the starting material peak on TLC/HPLC confirms the reaction progress.[3]

Materials Required[1][2][4][5][6][7][8][9][10][11][12]
  • Substrate: 2-Chloro-4-methylaniline (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1][2]

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF)[1]

  • Quench: Sodium Thiosulfate (

    
    ) solution
    
Step-by-Step Methodology
  • Preparation: Dissolve 2-Chloro-4-methylaniline (10 mmol, 1.41 g) in Acetonitrile (20 mL) in a round-bottom flask equipped with a magnetic stir bar. Ensure the system is under an inert atmosphere (

    
     or 
    
    
    
    ) to prevent oxidation of the aniline, although this is less critical with NBS than with radical halogenation.[3]
  • Controlled Addition (The Critical Step): Cool the solution to 0–5°C using an ice bath.

    • Causality: Cooling improves regioselectivity and suppresses the formation of polysubstituted byproducts.[3] Add NBS (10.5 mmol, 1.87 g) portion-wise over 15 minutes.

    • Observation: The solution may darken slightly.[3][2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).[3][1] The starting material (

      
      ) should disappear, replaced by a slightly less polar product (
      
      
      
      ).[3]
  • Work-up: Concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL).[3]

    • Quench: Wash the organic layer with 10% Sodium Thiosulfate solution to remove any unreacted bromine species.[3]

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and evaporate. Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography.[3]
    
Data Summary Table
ParameterSpecification
Yield Typical: 85–92%
Appearance Off-white to pale brown solid
Melting Point Expect

56–63°C (Lit.[1][2] range varies by purity)
1H NMR (CDCl3)

2.25 (s, 3H, Me), 3.90 (br s, 2H, NH2), 7.05 (s, 1H, Ar-H), 7.28 (s, 1H, Ar-H)

Part 4: Alternative Route (From -Toluidine)

If 2-Chloro-4-methylaniline is unavailable, one must start from


-toluidine.[1][2] To ensure the correct 2-bromo-6-chloro substitution pattern without getting a mixture of isomers, acetylation  is mandatory.[1][2]
Workflow Visualization

FullRoute Step1 p-Toluidine Step2 N-Acetyl-p-toluidine Step1->Step2 Ac2O, AcOH (Protection) Step3 2-Chloro-4-methylacetanilide Step2->Step3 NCS or Cl2 (Chlorination) Step4 2-Bromo-6-chloro-4-methylacetanilide Step3->Step4 NBS (Bromination) Final This compound Step4->Final HCl/EtOH (Deprotection)

Caption: Full 4-step synthesis pathway required if starting from p-toluidine to ensure regioselectivity.

Why this route is longer: The acetyl group sterically hinders the ortho positions, slowing down the reaction but drastically improving selectivity.[3] Direct mixed halogenation of free


-toluidine often results in inseparable tars and mixtures.[3][2]

References

  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 82(24). American Chemical Society.[3][2] Retrieved from [Link][1]

  • Process for the preparation of 2-chloro and 2,6-dichloroanilines. US Patent 5068392A.[3][1][2] Retrieved from

  • Multistep Synthesis of 4-bromo-2-chloroaniline. (Protocol adaptation for regiochemistry). ResearchGate.[3][2][4][5][6] Retrieved from [Link]

Sources

Strategic Functionalization of 2-Bromo-6-chloro-4-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-chloro-4-methylaniline is a high-value "privileged scaffold" in medicinal chemistry, offering a rare combination of orthogonal reactivity and defined steric architecture . Unlike simple anilines, this molecule presents three distinct reactive handles—an amino group, a bromine atom, and a chlorine atom—arranged around a central toluene core.[1]

This guide provides a technical roadmap for exploiting the chemoselectivity between the C-Br and C-Cl bonds, allowing for sequential, programmable functionalization. It addresses the specific challenges posed by the "ortho-effect" (steric crowding at the nitrogen) and provides validated protocols for synthesizing and utilizing this intermediate in library generation.[1]

Part 1: Structural Analysis & Electronic Properties[1]

The Chemoselective Hierarchy

The utility of this scaffold lies in the bond dissociation energy (BDE) differences between its substituents.[1] The molecule allows for "site-selective" catalysis, where the bromine atom can be engaged in cross-coupling reactions while leaving the chlorine atom intact for subsequent steps.[1]

SubstituentPositionElectronic EffectReactivity Profile
Amino (-NH₂) C1Strong Donor (+M)Nucleophilic, but sterically hindered by C2-Br and C6-Cl.
Bromine (-Br) C2Weak Deactivator (-I)High. Primary site for Pd-catalyzed oxidative addition.
Methyl (-CH₃) C4Weak Donor (+I)Metabolic stability anchor; blocks para-position.
Chlorine (-Cl) C6Weak Deactivator (-I)Latent. Stable under standard Suzuki conditions; reactive with specialized ligands.
The "Ortho-Effect" and Steric Environment

The 2,6-dihalo substitution pattern creates a "molecular gate" around the nitrogen atom.[1]

  • Consequence: The amino group is forced out of planarity with the phenyl ring, slightly reducing conjugation.[1]

  • Reactivity Implication: Standard nucleophilic attacks (e.g., SN2 alkylation) are sluggish.[1] Palladium-catalyzed N-arylation (Buchwald-Hartwig) requires bulky, electron-rich ligands (e.g., BrettPhos , XPhos ) to overcome the steric barrier.

Part 2: Chemoselective Cross-Coupling (The Core Strategy)[1]

The cornerstone of working with this compound is the ability to functionalize the C2 position exclusively.[1]

Mechanism of Selectivity

Palladium(0) catalysts undergo oxidative addition into Carbon-Halogen bonds.[1] The rate of this addition correlates with bond strength:

  • C-Br oxidative addition: Fast (Kinetic control).

  • C-Cl oxidative addition: Slow.

By controlling the catalyst system (ligand choice and temperature), researchers can couple an aryl boronic acid at C2 without touching C6.[1]

Visualization: The Reactivity Workflow

The following diagram illustrates the decision matrix for functionalizing this scaffold.

ReactivityPathway Start 2-Bromo-6-chloro- 4-methylaniline PathA Path A: C2 Functionalization (Suzuki/Stille) Start->PathA Pd(PPh3)4, Na2CO3 (Site Selective) PathB Path B: N-Functionalization (Buchwald/Acylation) Start->PathB Requires Bulky Ligands (e.g., BrettPhos) ProductA 2-Aryl-6-chloro- 4-methylaniline PathA->ProductA Final Fully Substituted Core PathB->Final Difficult Sequence PathC Path C: C6 Functionalization (Requires Activation) PathC->Final ProductA->PathC 2nd Gen Catalysis (e.g., Pd-RuPhos) ProductB Sterically Crowded Amide/Amine

Caption: Chemoselective hierarchy. Path A (Blue) is the preferred first step, utilizing the weak C-Br bond.[1] Path B (Red) is sterically challenged.

Part 3: Experimental Protocols

Synthesis of the Core Scaffold

Note: While often commercially available, in-house synthesis ensures purity. Route: Bromination of 2-chloro-4-methylaniline.[1][2]

Protocol:

  • Dissolve: 2-Chloro-4-methylaniline (1.0 equiv) in glacial acetic acid (5 mL/mmol).

  • Add: N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise at 0°C.

  • Monitor: Stir at room temperature for 2-4 hours. Monitor by TLC/LCMS.[1] The amino group directs the incoming bromine to the only open ortho position (C6).[1]

  • Workup: Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol/Water.[1]

  • Validation: 1H NMR should show two singlets in the aromatic region (protons at C3 and C5), confirming the 1,2,4,6-substitution pattern.[1]

Site-Selective Suzuki Coupling (C2-Arylation)

Objective: Replace Br with an Aryl group while retaining Cl.

Reagents:

  • Substrate: this compound[3][4]

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) - Note: Triphenylphosphine is sufficient for Br, but too weak for Cl, enhancing selectivity.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)[1]

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step:

  • Degas: Sparge solvents with Argon for 15 minutes. Oxygen is the enemy of Pd(0).[1]

  • Combine: Add substrate, boronic acid, and base to the reaction vessel.

  • Catalyst: Add Pd(PPh₃)₄ last under positive Argon pressure.

  • Heat: Heat to 80-90°C for 4-6 hours. Do not overheat (>100°C) to avoid activating the C-Cl bond.

  • Check: LCMS should show conversion to the monochloro-biaryl product.

  • Purification: Silica gel chromatography. The polarity difference between the starting bromide and the product is usually significant.[1]

Buchwald-Hartwig Amination (N-Arylation)

Objective: Coupling the sterically hindered amine.[1][5]

Challenge: The 2,6-dihalo pattern blocks the approach of the Pd-center. Solution: Use BrettPhos or RuPhos precatalysts.[1] These ligands are designed to form a "pocket" that facilitates reductive elimination in crowded systems.[1]

Protocol:

  • Catalyst: Pd-RuPhos-G3 (2-5 mol%).[1]

  • Base: NaOtBu or Cs₂CO₃ (Stronger bases often required).[1]

  • Solvent: Toluene or t-Amyl alcohol (100°C).

  • Note: If the reaction stalls, consider protecting the amine as an acetamide first, then performing an N-arylation (Goldberg reaction conditions) or using the Sandmeyer route to convert the amine to an Iodine for reverse coupling.[1]

Part 4: Safety & Handling (SDS Highlights)

  • Acute Toxicity: Like most halogenated anilines, this compound is toxic if swallowed or absorbed through the skin.[1] It may cause methemoglobinemia (blue skin, shortness of breath).[1]

  • Skin Sensitization: Potential allergen.[1] Double-gloving (Nitrile) is recommended.[1]

  • Environmental: Very toxic to aquatic life with long-lasting effects.[1] All aqueous waste from the Suzuki coupling (containing Pd and organics) must be segregated.[1]

References

  • Synthesis of 2-Bromo-4-methylaniline Derivatives

    • Source: PubChem Compound Summary for 2-Bromo-4-chloro-6-methylbenzenamine (Isomer Analog).
    • Link:[2]

    • Relevance: Provides physical property baselines and structural identifiers for the isomer class.
  • Mechanistic Basis of Chemoselectivity (Br vs Cl)

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1][6]

    • Source:RSC Advances / NIH.[1]

    • Link: [NIH / RSC Adv.[1] Article]([Link])

    • Relevance: Validates the protocol for coupling ortho-bromoanilines without protecting the nitrogen, a key efficiency step.
  • Steric Hindrance in 2,6-Disubstituted Anilines

    • Title: Sterically Congested 2,6-Disubstituted Anilines.[1][7]

    • Source:Angewandte Chemie / NIH.[1]

    • Link:

    • Relevance: Explains the "molecular gating" effect and the difficulty of N-functionaliz
  • General Reactivity of Halo-Anilines

    • Title: 4-Bromo-2-chloroaniline (Crystallography and Structural Analysis).
    • Source:Acta Crystallographica via ResearchGate.[1]

    • Link:

    • Relevance: Provides structural data (bond lengths/angles) confirming the planarity issues in similar di-halo anilines.

Sources

Theoretical Properties & Synthetic Utility of 2-Bromo-6-chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0 [1][2]

Executive Summary

This technical guide analyzes the physicochemical and theoretical framework of 2-Bromo-6-chloro-4-methylaniline (CAS: 146948-68-7).[1][2] A highly functionalized aniline derivative, this molecule serves as a critical intermediate in the synthesis of sterically congested biaryl scaffolds found in kinase inhibitors and agrochemicals.[2] Its unique 2,6-dihalo substitution pattern introduces significant steric strain (the "ortho-effect"), drastically altering its nucleophilicity and basicity compared to non-hindered anilines.[1][2] This guide details its electronic properties, validated synthesis protocols, and application in palladium-catalyzed cross-coupling reactions.[1][2]

Structural & Electronic Theory: The Ortho-Effect

The reactivity of this compound is governed by the interplay between electronic induction and steric inhibition of resonance.[1]

Steric Inhibition of Resonance

In a standard aniline, the nitrogen lone pair occupies a


-orbital that is parallel to the aromatic 

-system, allowing for conjugation. However, in this compound, the bulky bromine and chlorine atoms at the ortho positions force the amino group to rotate out of planarity with the benzene ring.[1]
  • Consequence: The nitrogen lone pair becomes localized.[1][2] While typically this would increase basicity (by making the lone pair more available), the strong electron-withdrawing inductive effects (-I) of the halogens dominate, resulting in a net decrease in pKa.[2]

  • Nucleophilicity: The steric bulk physically blocks the approach of electrophiles, making this amine a poor nucleophile in standard

    
     reactions but a highly selective partner in catalytic couplings where ligand design can accommodate the bulk.[2]
    
Electronic Potential Visualization (Logic)

The following diagram illustrates the theoretical impact of the 2,6-substitution on the molecule's reactivity profile.

OrthoEffect AnilineCore Aniline Core (Planar NH2) Substituents 2,6-Dihalo Substitution (Br/Cl Steric Bulk) AnilineCore->Substituents Modification Twist Steric Inhibition of Resonance (C-N Bond Rotation) Substituents->Twist Physical Clash Electronic Inductive Effect (-I) (Electron Withdrawal) Substituents->Electronic Electronegativity Result_pKa Low pKa (~1.75) Reduced Basicity Twist->Result_pKa Decouples Resonance Result_Nuc Steric Shielding Reduced Nucleophilicity Twist->Result_Nuc Blocks Attack Electronic->Result_pKa Stabilizes Conjugate Base

Physicochemical Profile

The following data points are critical for researchers modeling the pharmacokinetics (ADME) of derivatives containing this core.

PropertyValueNote
Molecular Formula

-
Molecular Weight 220.49 g/mol -
CAS Number 146948-68-7Unique Identifier
Appearance Light brown to brown solidOxidizes slowly in air
Melting Point 46–48 °CLow MP indicates weak lattice forces
Predicted pKa 1.75 ± 0.10Significantly less basic than p-toluidine (5.[1][2][3][4]1)
LogP (Predicted) 2.91High lipophilicity due to halogens
H-Bond Donors 1Primary amine
H-Bond Acceptors 1Nitrogen lone pair (weak)

Causality Note: The high LogP (2.91) suggests that drugs incorporating this moiety will have high membrane permeability but may suffer from solubility issues in aqueous media, necessitating formulation strategies like salt formation or amorphous solid dispersions.[2]

Synthetic Protocol: Regioselective Halogenation

Objective: Synthesize this compound from 2-chloro-4-methylaniline. Rationale: Starting with the chlorinated precursor ensures regioselectivity.[1][2] Direct bromination of p-toluidine often leads to mixtures of mono- and di-bromo species.[1][2] Using N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine.[1][2]

Materials
  • Precursor: 2-Chloro-4-methylaniline (1.0 eq)[1][2]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1][2]

  • Solvent: Acetonitrile (ACN) or DMF (Polar aprotic favors the ionic mechanism)[2]

  • Catalyst: Ammonium acetate (

    
    ) (0.1 eq) - acts as a proton shuttle.[1][2]
    
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-methylaniline (10 mmol) in ACN (50 mL).

  • Activation: Add

    
     (1 mmol) and stir at room temperature for 10 minutes.
    
  • Bromination: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 20 minutes to prevent exotherms and over-bromination.

    • Self-Validating Check: The solution should darken slightly (orange/brown) as the reaction proceeds.[2]

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (

    
    ) should disappear, replaced by a slightly less polar spot (
    
    
    
    ).[2]
  • Quench & Workup: Once complete (approx. 2-4 hours), quench with saturated sodium thiosulfate (

    
    ) to neutralize excess bromine.
    
  • Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water (8:2) to yield needle-like crystals.[1][2][5][6]
    

SynthesisWorkflow Start Start: 2-Chloro-4-methylaniline Reagent Add NBS + NH4OAc (0°C, ACN) Start->Reagent Reaction Electrophilic Aromatic Substitution Reagent->Reaction Check TLC Check (Disappearance of SM) Reaction->Check Check->Reaction Incomplete Quench Quench: Na2S2O3 (aq) Check->Quench Complete Isolate Product: This compound Quench->Isolate

Reactivity: Overcoming Steric Hindrance in Catalysis

The primary utility of this compound is as a coupling partner in Buchwald-Hartwig Aminations .[1][2] However, the 2,6-disubstitution creates a significant barrier to the reductive elimination step in the catalytic cycle.[2]

The Challenge

Standard ligands (e.g.,


, dppf) fail because they cannot force the bulky amine close enough to the palladium center for bond formation.[2]
The Solution: Specialized Ligands

To successfully couple this amine with an aryl halide, one must use Dialkylbiaryl Phosphine Ligands (e.g., Buchwald Ligands).[2]

  • Recommended Ligand: BrettPhos or RuPhos .[1][2]

  • Mechanism: These ligands are bulky themselves, which promotes the formation of the reactive monoligated Pd(0) species and accelerates the difficult reductive elimination step via steric relief.[2][7]

General Coupling Protocol
  • Catalyst:

    
     (1-2 mol%)[1][2]
    
  • Ligand: BrettPhos (2-4 mol%)[1][2]

  • Base: NaOtBu (Strong base required due to low acidity of the amine protons)[2]

  • Solvent: Toluene or 1,4-Dioxane (100°C)

Expert Insight: Due to the low pKa of the aniline, deprotonation is easier than with electron-rich anilines, but the nucleophilic attack on the Pd(II) center is the rate-limiting step.[2] High temperatures are almost always required.[2]

References

  • Synthesis of 2,6-Disubstituted Anilines

    • Title: Regioselective Bromination of Anilines using NBS.[1][2][8]

    • Source: ChemicalBook & Generic Protocols.[1][2]

    • URL:[1][2]

  • Physical Properties & Safety

    • Title: this compound Compound Summary.
    • Source: PubChem (National Library of Medicine).[2]

    • URL:[2]

  • Catalytic Coupling Context

    • Title: The Buchwald–Hartwig Amination After 25 Years.[2]

    • Source: University of Groningen / Wiley Online Library.[2]

    • URL:[2]

  • Steric Parameters in Catalysis

    • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.[1][2]

    • Source: National Institutes of Health (NIH).[1][2]

    • URL:[2]

Sources

Methodological & Application

Application Note: 2-Bromo-6-chloro-4-methylaniline as a Next-Generation Kinase Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

2-Bromo-6-chloro-4-methylaniline (CAS 146948-68-7) represents a critical "orthogonal" scaffold in modern medicinal chemistry. Unlike mono-halogenated anilines used in first-generation kinase inhibitors (e.g., Imatinib, Dasatinib), this tri-substituted arene offers two distinct advantages:

  • Conformational Locking: The 2,6-disubstitution pattern creates significant steric bulk around the aniline nitrogen. When coupled to form an amide or urea (common in kinase hinge-binders), this forces the pendant group out of planarity, often locking the molecule into a bioactive conformation that improves selectivity.

  • Chemoselective Diversification: The presence of both Bromine (highly reactive to Pd-catalysis) and Chlorine (less reactive) allows for sequential, programmable cross-coupling. Researchers can install a complex heterocycle at the Br-site using mild conditions (Suzuki/Buchwald) while retaining the Cl-site for late-stage modification or lipophilic tuning.

This guide details the validated synthesis of this intermediate and its application in chemoselective Buchwald-Hartwig amination, a cornerstone reaction for synthesizing anilinopyrimidine kinase inhibitors.

Chemical Identity & Properties

PropertySpecification
CAS Number 146948-68-7
IUPAC Name This compound
Molecular Formula C₇H₇BrClN
Molecular Weight 220.49 g/mol
Appearance Off-white to pale beige crystalline solid (low melting)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Hazard Skin Irritant, Acute Toxicity (Oral/Dermal)

Validated Synthesis Protocol

Objective: Synthesis of this compound from commercially available 2-chloro-4-methylaniline via a protection-halogenation-deprotection strategy. Direct halogenation of the free amine is avoided to prevent oxidation and poly-halogenation.

Workflow Diagram (DOT)

SynthesisWorkflow Start Start: 2-Chloro-4-methylaniline Step1 Step 1: Acetylation (Ac2O, AcOH) Start->Step1 Inter1 Intermediate A: N-(2-chloro-4-methylphenyl)acetamide Step1->Inter1 Step2 Step 2: Regioselective Bromination (NBS, DMF, 0°C) Inter1->Step2 Directs to Pos 6 Inter2 Intermediate B: N-(2-bromo-6-chloro-4-methylphenyl)acetamide Step2->Inter2 Step3 Step 3: Acid Hydrolysis (HCl, EtOH, Reflux) Inter2->Step3 Final Final Product: This compound Step3->Final

Figure 1: Step-wise synthetic route ensuring regioselectivity via acetamide direction.

Step-by-Step Methodology
Step 1: Acetylation (Protection)[1]
  • Charge: A 500 mL round-bottom flask (RBF) with 2-chloro-4-methylaniline (14.1 g, 100 mmol) and glacial acetic acid (50 mL).

  • Addition: Add Acetic Anhydride (11.3 mL, 120 mmol) dropwise over 15 minutes. Exotherm is expected.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Pour reaction mixture into ice water (300 mL). The product, N-(2-chloro-4-methylphenyl)acetamide, precipitates as a white solid.

  • Isolation: Filter, wash with cold water, and dry in vacuo.[1] Yield: ~95%.

Step 2: Regioselective Bromination

Rationale: The acetamide group sterically hinders the nitrogen, reducing over-bromination, while directing the electrophile to the remaining open ortho position (Position 6).

  • Charge: Dissolve Intermediate A (18.3 g, 100 mmol) in DMF (100 mL). Cool to 0°C.

  • Reagent: Add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) portion-wise over 30 minutes. Keep dark (wrap flask in foil) to prevent radical side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 4 hours.

  • QC Checkpoint: HPLC should show <2% starting material.

  • Workup: Dilute with water (400 mL). Extract with EtOAc (3 x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Step 3: Hydrolysis (Deprotection)
  • Reaction: Suspend Intermediate B in Ethanol (100 mL) and 6M HCl (50 mL). Reflux for 4-6 hours.

  • Neutralization: Cool to 0°C. Basify to pH 10 with 50% NaOH solution (carefully!).

  • Isolation: Extract the free aniline into DCM, dry, and concentrate.

  • Final Product: this compound. Confirm structure via ¹H-NMR (distinct aromatic singlets due to 2,6-substitution).

Application Protocol: Chemoselective Buchwald-Hartwig Coupling

Context: This protocol demonstrates how to selectively couple an amine to the Bromine site while leaving the Chlorine intact for future steps. This is critical for building libraries of kinase inhibitors (e.g., derivatizing the "hinge binder" region).

Reaction Logic Diagram (DOT)

CouplingLogic Substrate Substrate: This compound Condition Conditions: Cs2CO3, Dioxane, 100°C Substrate->Condition Catalyst Catalyst System: Pd2(dba)3 + Xantphos Catalyst->Condition Selectivity Selectivity Mechanism: Oxidative addition to C-Br bond is ~1000x faster than C-Cl Condition->Selectivity Product Product: N-Arylated-2-chloro-6-methylaniline (Cl retained for Step 2) Selectivity->Product

Figure 2: Exploiting halogen reactivity rates for programmable synthesis.

Experimental Procedure
  • Preparation: In a glovebox or under Argon, combine:

    • This compound (1.0 eq)

    • Target Amine (e.g., Morpholine or a Pyrimidine amine) (1.2 eq)

    • Pd₂(dba)₃ (2 mol%)

    • Xantphos (4 mol%) - Crucial for aryl bromides.

    • Cs₂CO₃ (2.0 eq)

    • 1,4-Dioxane (0.2 M concentration)

  • Execution: Seal the vial and heat to 100°C for 12 hours.

  • Monitoring: Monitor disappearance of the Bromide starting material. The Chloride peak should remain intact.

  • Self-Validating Check: If C-Cl insertion is observed (byproduct formation), lower temperature to 80°C or switch ligand to BINAP, which is less active but highly selective for Br over Cl.

Safety & Handling

  • Toxicity: Like all halo-anilines, this compound is a potential methemoglobinemia inducer. Handle in a fume hood.

  • Skin Contact: Rapidly absorbed. Double-gloving (Nitrile) is recommended.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • PubChem. (2025).[2] 2-Bromo-4-chloro-6-methylaniline Compound Summary. National Library of Medicine.[2] Link[2]

  • BenchChem. (2025).[3] Application of 2-Chloro-4-methylaniline in Pharmaceutical Synthesis. Link

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Ligand Selection. Link

  • Google Patents. (2014). CN103787895A: Production process for synthesizing 4-bromo-2-methylaniline (Analogous Methodology). Link

  • ChemicalBook. (2025). Product Properties and Supplier Data for CAS 146948-68-7. Link

Sources

2-Bromo-6-chloro-4-methylaniline in dye and pigment production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-6-chloro-4-methylaniline in High-Performance Azo Disperse Dyes

Executive Summary

This application note details the synthesis, diazotization, and coupling protocols for This compound (BCMA). As a specialized "diazo component," BCMA is critical in the production of high-value disperse azo dyes for polyester and acetate fibers.

Cross-Industry Relevance: While primarily a dye intermediate, the 2,6-dihalo-4-methylaniline scaffold is increasingly relevant in medicinal chemistry , specifically in the synthesis of kinase inhibitors where steric hindrance at the ortho positions prevents metabolic oxidation of the amine.

Key Technical Value:

  • Bathochromic Shift: The mixed halogenation (Br/Cl) lowers the energy of the

    
     transition, shifting colors toward deeper red/violet shades compared to non-halogenated analogs.
    
  • Enhanced Fastness: The steric bulk of the bromine and chlorine atoms at the 2,6-positions forces the azo linkage into a non-planar conformation, significantly improving wash fastness and sublimation resistance .

Molecule Profile & Specifications

PropertySpecification
Chemical Name This compound
Common Name 2-Bromo-6-chloro-p-toluidine
Molecular Formula

Molecular Weight 220.49 g/mol
CAS Number Note: Isomers vary. Refer to specific regioisomer 2-Br-6-Cl-4-Me.
Appearance Off-white to crystalline solid
Purity (HPLC)

Basicity (

)
High (Weak Base) due to ortho-halogen electron withdrawal

Synthesis Protocol: The "Protected One-Pot" Method

Direct halogenation of p-toluidine often results in inseparable mixtures of isomers. To ensure the high purity required for pharmaceutical or dye applications, we utilize an Acetylation-Halogenation-Hydrolysis sequence. This method locks the regioselectivity.

Reagents Required:
  • p-Toluidine (Starting Material)[1][2]

  • Acetic Anhydride (

    
    )
    
  • Acetic Acid (Glacial)[3]

  • Bromine (

    
    )[1]
    
  • Chlorine gas (

    
    ) or Sulfuryl Chloride (
    
    
    
    )
  • Sodium Hydroxide (NaOH)[4]

Step-by-Step Methodology:
  • Acetylation (Protection):

    • Dissolve p-toluidine (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq) dropwise at

      
      .
      
    • Mechanism:[3][5][6][7][8][9] Acetylation deactivates the ring slightly compared to the free amine but, more importantly, increases steric bulk to prevent over-halogenation.

    • Checkpoint: Confirm formation of N-acetyl-p-toluidine via TLC.

  • Sequential Halogenation (The Critical Step):

    • Bromination: Cool the solution to

      
      . Add elemental Bromine (1.0 eq) dropwise. The steric bulk of the acetyl group directs the Bromine to the ortho position (Position 2).
      
    • Chlorination: Once bromination is complete (check by HPLC), introduce Chlorine gas (1.1 eq) or Sulfuryl Chloride at

      
      . The remaining ortho position (Position 6) is attacked.
      
    • Why this order? Bromine is larger and more selective; introducing it first prevents the formation of di-chloro byproducts.

  • Hydrolysis (Deprotection):

    • Add aqueous NaOH (20% w/w) to the reaction mass and reflux at

      
       for 4-6 hours.
      
    • The acetyl group is cleaved, regenerating the free amine.

    • Isolation: Cool to

      
      . The product, This compound , precipitates. Filter and wash with cold water until neutral pH.
      

Visualization: Synthesis Workflow

SynthesisWorkflow Start p-Toluidine Step1 Acetylation (Protect Amine) Start->Step1 + Ac2O / AcOH Step2 Bromination (Ortho-1) Step1->Step2 + Br2, 20°C Step3 Chlorination (Ortho-2) Step2->Step3 + Cl2, 15°C Step4 Hydrolysis (Deprotect) Step3->Step4 + NaOH, Reflux Final 2-Bromo-6-chloro- 4-methylaniline Step4->Final Precipitation

Figure 1: Regioselective synthesis pathway ensuring high purity of the 2,6-dihalo intermediate.

Diazotization Protocol: The Nitrosylsulfuric Acid Route

Critical Challenge: The presence of two electron-withdrawing halogens (Br, Cl) at the ortho positions drastically reduces the basicity of the amine. Standard aqueous diazotization (HCl/NaNO2) will fail due to the inability to protonate the amine and the instability of the diazonium salt in water.

Solution: Use Nitrosylsulfuric Acid (


)  in an anhydrous environment.
Reagents:
  • This compound (Dry solid)

  • Sulfuric Acid (98%

    
    )
    
  • Sodium Nitrite (

    
    )[8]
    
  • Sulfamic Acid (Scavenger)

Protocol:
  • Preparation of Nitrosylsulfuric Acid:

    • In a separate vessel, dissolve sodium nitrite in concentrated

      
       at 
      
      
      
      until clear. Cool immediately to
      
      
      .
  • Diazotization:

    • Dissolve the BCMA amine in concentrated

      
       (or a mix of Acetic/Propionic acid) at room temperature.
      
    • Cool the amine solution to -5°C to 0°C .

    • Dropwise Addition: Add the Nitrosylsulfuric acid solution slowly, maintaining temperature below 5°C . Exotherms can decompose the diazo species.

    • Stir for 2-3 hours at

      
      .
      
  • Validation (Self-Validating System):

    • Starch-Iodide Test: Spot a drop on starch-iodide paper. It must turn instant blue/black , indicating excess nitrous acid (required to drive reaction to completion).

    • Clarification: The solution should become clear/amber. Turbidity indicates unreacted amine.

  • Quenching:

    • Before coupling, destroy excess nitrous acid by adding small amounts of Sulfamic Acid or Urea until the starch-iodide test is negative (prevents side reactions with the coupler).

Visualization: Diazotization Mechanism

DiazoMechanism cluster_conditions Critical Conditions Amine Weakly Basic Amine (Steric Hindrance) Complex N-Nitrosoamine Intermediate Amine->Complex Nucleophilic Attack on NO+ Reagent Nitrosylsulfuric Acid (NO+ HSO4-) Reagent->Complex Diazo Diazonium Salt (Ar-N≡N+ HSO4-) Complex->Diazo - H2O (Dehydration in H2SO4) Cond1 Temp < 5°C Cond2 Anhydrous Media

Figure 2: Mechanism overcoming steric and electronic deactivation during diazotization.

Application: Coupling for Disperse Dye Production

To produce a commercially viable disperse dye (e.g., a Disperse Violet or Ruby analog), the diazonium salt is coupled with an electron-rich aromatic system.

Coupler Example: N,N-diethyl-m-toluidine or 2-methoxy-5-acetylamino-N,N-bis(2-hydroxyethyl)aniline.

  • Preparation of Coupler: Dissolve the coupler in dilute sulfuric acid or acetic acid/water mixture. Cool to

    
    .
    
  • Coupling Reaction:

    • Slowly add the Diazonium Salt Solution (from Section 5) into the Coupler Solution .

    • pH Control: Simultaneously drip sodium acetate or NaOH solution to maintain pH 3.5 – 4.5.

    • Note: The coupling of halogenated diazos is pH-sensitive. Too acidic (< pH 2) slows coupling; too basic (> pH 6) decomposes the diazo.

  • Isolation:

    • The dye precipitates as a fine dispersion.

    • Filter, wash with water, and dry.[4][10]

    • Finishing: For textile application, the cake is mixed with dispersing agents (lignosulfonates) and milled to < 1 micron particle size.

Safety & Handling (HSE)

Warning: this compound and its precursors are hazardous.

  • Toxicity: Halogenated anilines are known Methemoglobinemia inducers. They are readily absorbed through the skin.

  • H-Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H317 (May cause allergic skin reaction).[11]

  • PPE: Full Tyvek suit, double nitrile gloves, and P100 respirator are mandatory during solid handling.

  • Waste: All diazo waste must be treated as hazardous. Acidic filtrates must be neutralized and checked for aromatic amines before disposal.

References

  • Preparation of 2-chloro and 2,6-dichloroanilines. Patent EP0500156A1. Describes the acetylation and halogenation logic for sterically hindered anilines.

  • Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. Patent CN101671266B. Provides the foundational protocol for nitrosylsulfuric acid diazotization of electron-deficient amines.

  • PubChem Compound Summary: 2-Bromo-4-chloro-6-methylaniline. National Center for Biotechnology Information. Physicochemical property data (Note: Isomer comparison).

  • Synthesis of Disperse Azo Dyes. International Journal of Innovative Research in Science, Engineering and Technology. Vol 5, Issue 9. General coupling methodologies for aniline derivatives.

Sources

palladium-catalyzed cross-coupling of 2-Bromo-6-chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Chemoselective Cross-Coupling of 2-Bromo-6-chloro-4-methylaniline

Executive Summary

This guide details the chemoselective functionalization of This compound , a critical bifunctional linchpin in the synthesis of p38 MAP kinase inhibitors and next-generation agrochemicals.

The presence of two distinct halogen handles (Br, Cl) and a free amine (-NH₂) presents a specific "triad of reactivity" challenge. The objective of this protocol is to achieve exclusive cross-coupling at the C2–Br position while preserving the C6–Cl bond for subsequent elaboration and preventing competitive N-arylation (Buchwald-Hartwig side reactions).

Substrate Analysis & Mechanistic Strategy

The Reactivity Hierarchy

Success relies on exploiting the bond dissociation energy (BDE) differences between the carbon-halogen bonds in a sterically crowded environment.

  • C2–Br (Target): Weaker bond (approx. 81 kcal/mol). Rapid oxidative addition to Pd(0).

  • C6–Cl (Preserved): Stronger bond (approx. 96 kcal/mol). Requires higher activation energy or specialized ligands to react.

  • C1–NH₂ (Bystander/Interferent): The 2,6-disubstitution pattern creates a "steric picket fence," significantly reducing the nucleophilicity of the nitrogen. However, it can still act as a catalytic poison by binding to open Pd(II) sites.

Strategic Solution: Use Ligated Palladium Systems (specifically bulky, electron-rich phosphines) to accelerate oxidative addition at the Br-site and sterically preclude N-coordination.[1]

Chemoselectivity Pathway (DOT Visualization)

Chemoselectivity Substrate 2-Bromo-6-chloro- 4-methylaniline OxAdd Oxidative Addition (Rate Determining Step) Substrate->OxAdd Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd Ligand Control Complex_Br Pd(II)-Br Intermediate (Kinetic Product) OxAdd->Complex_Br Fast (k_Br >> k_Cl) Complex_Cl Pd(II)-Cl Intermediate (Thermodynamic/Slow) OxAdd->Complex_Cl Slow (High Temp) Coupling Transmetallation & Reductive Elimination Complex_Br->Coupling Complex_Cl->Coupling Impurity Product 2-Aryl-6-chloro- 4-methylaniline Coupling->Product

Figure 1: Kinetic hierarchy of oxidative addition. The bulky ligand system ensures k_Br >> k_Cl, securing the target pathway.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Robust/Scalable)

Recommended for standard aryl boronic acids and gram-scale synthesis.

Rationale: The Pd(dppf)Cl₂ catalyst is chosen for its large bite angle and robustness. It effectively facilitates coupling at the bromide without activating the chloride under mild conditions. The biphasic solvent system ensures solubility of the inorganic base while protecting the catalyst from deactivation.

ComponentEquivalentsRole
Substrate 1.0 equivElectrophile
Aryl Boronic Acid 1.1 – 1.2 equivNucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 – 0.05 equivCatalyst (High turnover)
K₂CO₃ (2M aq) 3.0 equivBase (Activates Boron)
1,4-Dioxane [0.2 M]Solvent

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by degassed 2M aqueous K₂CO₃.

  • Reaction: Heat the mixture to 80°C in a heating block.

    • Critical Control Point: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond.

  • Monitoring: Monitor by HPLC or TLC after 2 hours.

    • Endpoint: Disappearance of starting bromide.

    • QC Check: Verify < 2% de-chlorinated byproduct.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: High-Complexity Coupling (Sterically Demanding)

Recommended for heteroaryl boronic acids or ortho-substituted coupling partners.

Rationale: SPhos Pd G2 is a precatalyst that generates the active Pd(0)-SPhos species. SPhos is an electron-rich, bulky Buchwald ligand that boosts oxidative addition rates for hindered substrates and prevents the free amine from inhibiting the metal center.

ComponentEquivalentsRole
Substrate 1.0 equivElectrophile
Boronic Acid/Pin Ester 1.2 – 1.5 equivNucleophile
SPhos Pd G2 0.02 – 0.04 equivPrecatalyst
K₃PO₄ (Tribasic) 2.0 equivBase (Mild, buffers pH)
Toluene / Water 10:1 ratio, [0.15 M]Biphasic Solvent System

Step-by-Step Procedure:

  • Charge: Combine substrate, boronic ester, SPhos Pd G2, and solid K₃PO₄ in a reaction vessel.

  • Cycle: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add Toluene and Water (degassed).

  • Reaction: Heat vigorously at 90°C for 4–16 hours.

    • Note: The higher temperature is tolerated due to the high stability of the SPhos-Pd complex.

  • Workup: Standard aqueous extraction.

Critical Control Points & Troubleshooting

Managing Impurity Profiles

The following table summarizes common failure modes and corrective actions.

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by free amine (-NH₂)Switch to SPhos or XPhos based catalysts. Increase catalyst loading to 5 mol%.
De-chlorination "Over-reaction" at C6-ClLower temperature by 10°C. Reduce reaction time. Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂.
N-Arylation Competitive Buchwald couplingUse weak bases (Carbonate/Phosphate) instead of Alkoxides (tBuONa). Avoid non-polar solvents.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (BPin) or Potassium Trifluoroborates (BF₃K) for higher stability.
Decision Matrix for Optimization (DOT)

Optimization Start Start Optimization CheckSterics Is Coupling Partner Sterically Hindered? Start->CheckSterics Standard Use Protocol A Pd(dppf)Cl2 / K2CO3 CheckSterics->Standard No Hindered Use Protocol B SPhos Pd G2 / K3PO4 CheckSterics->Hindered Yes CheckResult Check HPLC Conversion > 95%? Standard->CheckResult Hindered->CheckResult Success Proceed to Workup CheckResult->Success Yes Fail_Stall Stalled Reaction CheckResult->Fail_Stall No Action_Stall Add 1.0 eq Water Switch to XPhos Fail_Stall->Action_Stall

Figure 2: Workflow for selecting the optimal catalyst system based on steric demands.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Source: National Institutes of Health (NIH) / RSC Advances URL:[Link] Relevance: Establishes the feasibility of coupling free ortho-bromoanilines without protection groups using Pd-catalysis.

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline. Source: MDPI (Molecules) URL:[Link] Relevance: Demonstrates high-efficiency coupling of bromoanilines using Pd(dtbpf)Cl2, a ferrocenyl ligand similar to dppf, validating the "Protocol A" approach.

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. Source: National Science Foundation (NSF) / JACS URL:[Link] Relevance: Provides mechanistic grounding for site-selectivity (Br vs Cl) and how ligand sterics influence the oxidative addition preference.

  • Palladium-Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline. Source: PubMed Central (PMC) URL:[Link] Relevance: Specific example of Suzuki coupling on a 2-methyl-4-bromoaniline scaffold, confirming the reactivity of the methyl-substituted aniline core.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-6-chloro-4-methylaniline

[1]

Status: Operational Ticket Focus: Downstream Processing / Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Welcome to the Technical Support Center

You are likely accessing this guide because your crude 2-Bromo-6-chloro-4-methylaniline (CAS: 146948-68-7) is presenting as a dark, viscous oil or a low-melting solid that refuses to crystallize cleanly.[1]

This molecule presents two distinct purification challenges that defeat standard aniline protocols:

  • Low Melting Point (46–48°C): It has a high tendency to "oil out" during recrystallization rather than forming discrete crystals.[1][2]

  • Suppressed Basicity (pKa ~1.75): The steric bulk and electron-withdrawing nature of the ortho-bromo and ortho-chloro substituents make this a very weak base.[1] Standard 1M HCl extractions often fail to capture it quantitatively, or conversely, fail to separate it from more basic starting materials.[1][2]

This guide prioritizes chemical causality over rote steps. Select the module below that matches your current situation.

Module 1: Initial Assessment (The Triage)[1][2]

Before attempting purification, characterize your crude matrix.[1][2] Use this decision logic to prevent yield loss.

TriageStartCrude AssessmentStatePhysical State @ 20°CStart->StateSolidSolid / Semi-SolidState->SolidClean-ishOilDark Viscous OilState->OilImpurePurityHPLC PurityHighPurity>90%: Recrystallization(See Module 3)Purity->HighPurityLowPurity<80%: Acid Hydrolysis Method(See Module 2)Purity->LowPuritySolid->PurityOil->Purity

Figure 1: Triage logic for selecting the appropriate purification workflow based on physical state and purity.

Module 2: The "Hydrolysis Precipitation" Protocol

Best for: Crude oils, removal of starting materials (e.g., p-toluidine, 2-chloro-4-methylaniline), and removing tars.[1][2]

The Science: Because this compound is a weak base (pKa ~1.75), its hydrochloride salt is unstable in water.[1] Stronger bases (like your starting materials, pKa ~4-5) form stable salts.[1][2] We exploit this by dissolving everything in concentrated acid, then diluting.[1][2] The target molecule will hydrolyze (drop its proton) and precipitate first, while impurities remain dissolved as salts.[1][2]

Protocol Steps:
  • Dissolution: Dissolve 10 g of crude oil in 20 mL of hot ethanol .

  • Acidification: Slowly add 15 mL of concentrated HCl (37%) . The solution may darken; this is normal.

    • Why? You need high acidity (pH < 0) to force the weak amine to protonate.[1][2]

  • Filtration (Optional): If insoluble tars are present, filter rapidly while hot through a glass frit.

  • Controlled Hydrolysis (The Critical Step):

    • Pour the hot acidic solution into 100 mL of ice-cold water with vigorous stirring.

    • Mechanism:[1][3][4][5] The abrupt drop in acidity concentration causes the equilibrium of the weak base to shift:

      
      .[1] The neutral amine (
      
      
      ) is insoluble in water and precipitates.[1]
  • Isolation: Collect the precipitate via vacuum filtration.

  • Wash: Wash the filter cake with 50 mL of 1M HCl.

    • Why? The 1M HCl is strong enough to keep the impurities (starting materials) dissolved as salts, but too weak to re-dissolve your target precipitate.[1][2]

Module 3: Recrystallization (Handling Low MP Solids)

Best for: Semi-solids or solids with >90% purity.[1][2] Risk: The compound melts at ~47°C. Standard boiling recrystallization will cause "oiling out" (liquid-liquid phase separation), which traps impurities.[1][2]

The "Low-Temperature" Solvent System
ParameterRecommendationScientific Rationale
Solvent A Methanol or EthanolGood solubility for the aniline.[1]
Solvent B WaterAnti-solvent; induces precipitation.[1][2]
Temp Range 35°C to -10°CDo not boil. Keep max temp below 45°C to avoid melting the product oil.[1]
Protocol Steps:
  • Dissolve the crude solid in the minimum amount of Methanol at 35–40°C. Do not exceed 45°C.[1][2]

  • Add water dropwise with agitation until a faint turbidity (cloudiness) persists.[1][2]

  • Add a Seed Crystal: If available, add a tiny crystal of pure product. If not, scratch the glass side with a rod.[1][2]

  • Slow Cooling: Place the flask in a water bath at 35°C and let it cool to room temperature naturally. Do not plunge into ice yet.

    • Troubleshooting: If oil droplets appear, add a few drops of Methanol to redissolve, then cool more slowly.[1][2]

  • Final Freeze: Once solid crystals are visible, move to a -10°C freezer for 4 hours to maximize yield.

Module 4: Troubleshooting & FAQs

Q1: I tried an acid-base extraction with 1M HCl, but my yield was near zero. Where did it go?

Diagnosis: You likely lost your product to the organic layer, or it precipitated at the interface.[1][2] The Fix: Due to the pKa of ~1.75, 1M HCl (pH ~0) only partially protonates this aniline.[1][2]

  • Corrective Action: Check your organic waste layer. Your product is likely still there. Re-extract the organic layer with 6M H2SO4 or Conc.[1][2] HCl to force salt formation, then neutralize carefully.[1][2]

Q2: My product looks like a "tar" and won't solidify even in the freezer.

Diagnosis: Presence of oxidation byproducts (azo-linkages) or residual solvent.[1] The Fix:

  • High Vacuum: Keep the oil under high vacuum (<1 mbar) for 12 hours to remove trace solvent which depresses melting point.[1][2]

  • Silica Filtration: Dissolve the tar in 5% Ethyl Acetate / Hexane.[1][2] Pass it through a short pad of silica gel.[1][2] The non-polar aniline moves through; the polar black tars stick to the silica.[1][2] Evaporate the filtrate.

Q3: How do I separate the 2-bromo-6-chloro isomer from the 2,6-dibromo impurity?

Diagnosis: Over-bromination during synthesis.[1][2] The Fix: These are chemically very similar.[1][2] Recrystallization is inefficient here.[1][2]

  • Method: Flash Column Chromatography.[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Start 50:1, Gradient to 20:1).[1][2]

  • Visualization: UV (254 nm).[1][2] The dibromo species is more lipophilic and will elute slightly faster (higher Rf) than the bromo-chloro target.[1]

Visualization: The "Selective Washing" Concept

This diagram illustrates why standard extraction fails and how the pKa difference is exploited in Module 2.

ExtractionLogiccluster_inputsCrude Mixturecluster_conditionsExtraction ConditionsTargetTarget: 2-Br-6-Cl-Aniline(pKa ~1.75)ConditionAWeak Acid Wash(1M HCl, pH ~0)Target->ConditionAConditionBHydrolysis Method(Conc Acid -> Water)Target->ConditionBImpurityImpurity: p-Toluidine(pKa ~5.1)Impurity->ConditionAImpurity->ConditionBResultA1Target + Impurities(Poor Separation)ConditionA->ResultA1Mostly NeutralStays in Organic (Loss)ResultA2Impurity SaltConditionA->ResultA2Fully ProtonatedGoes to AqueousResultB1PURE SOLIDConditionB->ResultB1Hydrolyzes & Precipitates(Solid Target)ResultB2Dissolved ImpurityConditionB->ResultB2Remains Soluble Salt(Washed Away)

Figure 2: Mechanistic comparison of standard extraction vs. the recommended Hydrolysis Precipitation method.

References

  • ChemicalBook. (2025).[1][2] 2-BROMO-4-CHLORO-6-METHYLANILINE Properties and Melting Point. Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 20543754, 2-Bromo-4-chloro-6-methylbenzenamine. Retrieved from [2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition).[1][2] Longman Scientific & Technical.[1][2] (General reference for hydrolysis of weak amine salts).

  • Sigma-Aldrich. (n.d.).[1][2] 2-Bromo-4-methylaniline (Analogous Precursor Data). Retrieved from [2][6]

optimizing reaction conditions for 2-Bromo-6-chloro-4-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-6-chloro-4-methylaniline

Ticket ID: CHE-SYN-2901 Subject: Optimization of Reaction Conditions for Mixed Halogenation of


-Toluidine
Status:  Resolved / Expert Guide Available
Assigned Specialist:  Senior Application Scientist[1]

Executive Summary

Synthesizing This compound requires precise control over electrophilic aromatic substitution (EAS).[1] Because the amino group (


) is a strong activator and ortho, para-director, and the para-position is blocked by a methyl group, halogenation will occur at the 2 and 6 positions.

The primary challenge is regiochemical scrambling and over-halogenation . Adding bromine and chlorine sources simultaneously will result in a statistical mixture of dichloro-, dibromo-, and bromochloro- species.[1] Therefore, a sequential halogenation strategy is the only robust method for high purity.

Module 1: Strategic Synthesis Planning

The Core Directive: Do not attempt simultaneous halogenation. You must introduce the halogens sequentially.[2]

Recommended Route:

  • Starting Material: 2-Chloro-4-methylaniline (Commercial or synthesized from

    
    -toluidine).[1]
    
  • Transformation: Regioselective Bromination at the C6 position.

  • Reagent Choice:

    
    -Bromosuccinimide (NBS) is superior to elemental bromine (
    
    
    
    ) for this transformation because it allows for stoichiometric control, preventing the formation of poly-brominated byproducts.

Why Chlorinate First? While the order can technically be reversed, starting with the chlorinated intermediate is often preferred operationally. 2-Chloro-4-methylaniline is widely available and stable.[1] Furthermore, the chlorine atom is less deactivating than bromine, potentially making the second EAS step (bromination) slightly more favorable kinetically than the reverse, although both halogens are deactivating.

Module 2: Detailed Experimental Protocol

Step 1: Chlorination (If starting from -Toluidine)

If you have purchased 2-Chloro-4-methylaniline, skip to Step 2.[1]

Reagents:


-Toluidine (1.0 eq), 

-Chlorosuccinimide (NCS) (1.05 eq).[1] Solvent: Acetonitrile (ACN) or DMF.
  • Dissolve

    
    -toluidine in ACN at 
    
    
    
    .
  • Add NCS portion-wise over 30 minutes to maintain low concentration of the active electrophile.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Dilute with water, extract with ethyl acetate, and wash with brine.

  • Purification: Recrystallization from ethanol/water is usually sufficient to remove trace 2,6-dichloro impurities.

Step 2: Bromination (The Critical Step)

Target: this compound Substrate: 2-Chloro-4-methylaniline Reagent:


-Bromosuccinimide (NBS)[1][3]

Protocol:

  • Setup: Charge a round-bottom flask with 2-Chloro-4-methylaniline (10 mmol) and Acetonitrile (50 mL). Ensure the system is under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to

    
    . Add NBS (10.2 mmol, 1.02 eq) slowly. Crucial: Do not add excess NBS initially.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT. Monitor via TLC (Solvent: Hexane/EtOAc 8:2) or HPLC.[1]
    
  • Quench: Once the starting material is consumed (<2%), quench with saturated sodium thiosulfate solution to destroy unreacted active bromine species.

  • Isolation: Extract with Dichloromethane (DCM). Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is recommended to separate the target from any trace dibromo- species formed via halogen exchange (rare but possible).

Module 3: Troubleshooting & FAQs

Q1: I am seeing significant amounts of 2,6-dibromo-4-methylaniline. What went wrong? Diagnosis: Halogen Scrambling or Over-Bromination.[1] Resolution:

  • Stoichiometry: Ensure you used exactly 1.0–1.05 equivalents of NBS. Excess reagent drives the substitution of the chlorine atom or over-bromination if the starting material wasn't pure.

  • Temperature: High temperatures promote halogen exchange.[1] Keep the reaction at

    
     to RT. Do not reflux.[1]
    
  • Reagent Quality: Old NBS often degrades to liberate

    
     and HBr. Recrystallize your NBS from water before use to ensure it is pure.
    

Q2: The reaction is stalling with 20% starting material remaining. Diagnosis: Deactivation of the ring. Resolution: The chlorine atom at position 2 deactivates the ring, making the second substitution slower.

  • Catalyst: Add a Lewis Acid catalyst.[1] 5 mol% Ammonium Acetate (

    
    ) or a catalytic amount of acetic acid can activate the NBS.
    
  • Solvent Switch: Switch from non-polar solvents to DMF or Acetonitrile, which better stabilize the polar transition state of the EAS reaction.

Q3: Can I use elemental Bromine (


) instead of NBS? 
Diagnosis:  Reagent Substitution.
Resolution: 
Not Recommended.  Elemental bromine is highly aggressive.[1] In the presence of an unprotected amine, it effectively generates 

, which protonates the amine (forming the anilinium ion), effectively deactivating the ring towards further substitution (meta-directing). If you must use

, you must protect the amine first (convert to acetamide), brominate, and then hydrolyze.

Q4: My product is a mixture of isomers that I cannot separate. Diagnosis: Regioselectivity failure. Resolution: Use the Acetylation Route .

  • Acetylate 2-chloro-4-methylaniline

    
    
    
    
    
    -(2-chloro-4-methylphenyl)acetamide.[1]
  • Brominate with

    
    /Acetic Acid (The steric bulk of the acetyl group and the chlorine will force the bromine to the remaining open ortho position).
    
  • Hydrolyze with

    
     to return the free amine.
    This route takes longer but guarantees regiochemical purity.
    

Module 4: Visualization & Data

Figure 1: Synthesis Workflow

The following diagram illustrates the optimal pathway and decision points.

G cluster_protection High Purity Route (If Direct Fails) p_toluidine p-Toluidine (Starting Material) chloro_inter 2-Chloro-4-methylaniline (Intermediate) p_toluidine->chloro_inter NCS, ACN 0°C -> RT target This compound (Target) chloro_inter->target NBS (1.0 eq) ACN, 0°C impurities Impurities: 2,6-Dichloro / 2,6-Dibromo chloro_inter->impurities XS NBS or High Temp protected N-Acetyl Intermediate chloro_inter->protected Ac2O protected_bromo Bromo-Chloro-Acetamide protected->protected_bromo Br2, AcOH protected_bromo->target HCl, Hydrolysis

Caption: Stepwise synthesis pathways. The yellow path represents the standard direct method. The grey cluster represents the high-fidelity protection/deprotection route.[1]

Table 1: Halogenating Agent Comparison
FeatureN-Bromosuccinimide (NBS)Elemental Bromine (

)
Selectivity High (Controlled release of

)
Low (Aggressive, rapid)
Byproducts Succinimide (Water soluble, easy removal)HBr (Corrosive, requires neutralization)
Atom Economy Lower (Succinimide waste)Higher
Suitability Ideal for Mixed Halogenation prone to over-bromination
Reaction Condition Mild (

to RT)
Exothermic, requires cooling

References

  • Organic Chemistry Portal. (2024).[1] N-Chlorosuccinimide (NCS) in Organic Synthesis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • Master Organic Chemistry. (2021). Electrophilic Aromatic Substitution: Chlorination vs Bromination. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Selective Halogenation Using an Aniline Catalyst. Retrieved from [Link]

Sources

Technical Support Center: Precision Control of Aniline Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Preventing Over-Bromination in Aniline Scaffolds Ticket ID: ANL-BR-001 Status: Resolved / Guide Available

Core Directive: The Activation Paradox

Researchers often underestimate the nucleophilicity of aniline. The amino group (


) is a powerful electron donor, increasing the electron density of the benzene ring by orders of magnitude compared to benzene.

The Problem: In standard electrophilic aromatic substitution (EAS), the ring is so activated that the first bromination event actually increases the reactivity of the remaining positions relative to the steric barrier, or simply reacts so fast that diffusion control fails. Even with a stoichiometric 1:1 addition of bromine (


), the reaction kinetics favor the formation of 2,4,6-tribromoaniline over the monobrominated product because the reaction with the highly activated ring is faster than the mixing time of the reagent.

This guide provides the protocols to throttle this reactivity and achieve site-selective monobromination.

Troubleshooting Guides & FAQs
Q1: I added exactly 1.0 equivalent of

to aniline, but I still isolated 2,4,6-tribromoaniline and unreacted starting material. Why?

A: This is a classic "mixing vs. kinetics" failure.

  • The Mechanism: The reaction rate of free aniline with molecular bromine is near the diffusion limit. As you add a drop of bromine, it reacts instantly with the nearest aniline molecules. If those molecules become monobromoaniline, they remain highly activated (bromine is weakly deactivating but ortho/para directing) and compete effectively for the next drop of bromine.

  • The Fix: You cannot rely on stoichiometry alone. You must chemically "mask" the activation potential of the amine or use a slow-release bromine source.

  • See Protocol A (Protection) or Protocol B (NBS) below.

Q2: I need strictly para-bromoaniline. How do I prevent ortho contamination?

A: You must utilize steric hindrance.

  • The Logic: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     group is relatively small. The ortho positions are electronically favorable. To force the bromine to the para position, you need to make the ortho positions sterically inaccessible.
    
  • The Solution: Convert the amine to an acetamide (acetanilide).[1] The bulky acetyl group blocks the ortho sites, and the amide nitrogen is less electron-donating (due to resonance with the carbonyl), slowing the reaction down to a controllable rate.

Q3: Can I avoid the protection/deprotection steps? It adds two extra synthetic stages.

A: Yes, but you sacrifice some regioselectivity for efficiency.

  • Option 1 (NBS): Use N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or Acetonitrile. NBS provides a low, steady concentration of electrophilic bromine.

  • Option 2 (Green Chemistry): Use an oxidative bromination system (

    
    ).[2] This generates bromine in situ and is often more selective for mono-substitution due to the controlled release of the active species.[2]
    
Q4: My reaction is turning into a black tar. What is happening?

A: You are likely experiencing oxidative degradation.

  • Cause: Aniline is easily oxidized by halogens to form quinones and polymerized aniline blacks (similar to polyaniline synthesis).

  • The Fix: Lower the temperature to

    
     and ensure you are not using a large excess of oxidant. If using free bromine, consider diluting it significantly in acetic acid.
    
Strategic Decision Pathways

The following diagram illustrates the decision logic for selecting the correct synthetic route based on your selectivity needs.

AnilineBromination Start Start: Aniline Substrate Selectivity Requirement: High Para-Selectivity? Start->Selectivity Protection Route A: Protection Strategy (Ac2O -> Br2 -> Hydrolysis) Selectivity->Protection Yes (Critical) Direct Route B: Direct Bromination Selectivity->Direct No (Speed prioritized) ResultPara Product: 4-Bromoaniline (>95% purity) Protection->ResultPara High Yield NBS Method: NBS in DMF/MeCN (Mild, Moderate Selectivity) Direct->NBS Green Method: H2O2 + HBr (Eco-friendly, In-situ generation) Direct->Green ResultMix Product: Mixture (Mono/Di/Ortho/Para) NBS->ResultMix Variable Selectivity Green->ResultMix Controlled Monobromination

Figure 1: Decision matrix for selecting the optimal bromination pathway based on selectivity requirements.

Detailed Experimental Protocols
Protocol A: The "Gold Standard" Protection Route (High Selectivity)

Best for: Drug intermediates requiring high purity >98%.

1. Protection (Acetylation):

  • Dissolve Aniline (10 mmol) in glacial acetic acid (20 mL).

  • Add Acetic Anhydride (11-12 mmol) slowly.

  • Checkpoint: Monitor TLC. The spot for aniline should disappear, replaced by the less polar acetanilide.

  • Mechanism:[1][2][3][4][5][6][7] Formation of Acetanilide reduces ring activation via resonance withdrawal of the nitrogen lone pair into the carbonyl.[6]

2. Bromination:

  • Cool the acetanilide solution to

    
    .
    
  • Add Bromine (

    
    , 10.5 mmol) dissolved in acetic acid dropwise over 30 minutes.
    
  • Stir at room temperature for 1 hour.

  • Quench with aqueous Sodium Bisulfite (

    
    ) to remove excess bromine (orange color disappears).
    
  • Filter the precipitated p-bromoacetanilide.

  • Why: The bulky acetamido group blocks the ortho positions, directing bromine to the para position.[4]

3. Deprotection (Hydrolysis):

  • Reflux the solid in Ethanol/HCl (1:1) for 2-3 hours.

  • Neutralize with NaOH to precipitate 4-Bromoaniline .

Protocol B: Direct Monobromination with NBS

Best for: Rapid screening or when protection groups are incompatible.

1. Setup:

  • Dissolve Aniline (10 mmol) in DMF (Dimethylformamide) or Acetonitrile (20 mL).

    • Note: DMF promotes para-selectivity better than non-polar solvents due to specific solvation effects.

  • Cool to

    
     (ice bath).
    

2. Addition:

  • Add N-Bromosuccinimide (NBS, 1.0 equiv) portion-wise (solid addition) over 20 minutes.

  • Critical: Do NOT dump all NBS at once. Keep the concentration of active brominating species low.

3. Workup:

  • Pour mixture into water. Extract with Ethyl Acetate.

  • Wash organic layer with water (to remove succinimide) and brine.

Comparative Data Analysis
FeatureFree Bromine (

)
Protection Route (Acetanilide)NBS (Direct)Green (

)
Primary Product 2,4,6-Tribromoaniline4-Bromoaniline4-Bromoaniline (major)4-Bromoaniline
Selectivity Poor (Polysubstitution)Excellent (>95% Para) Good (~80-90% Para)Good
Atom Economy LowLow (requires extra steps)ModerateHigh
Reaction Time Instant (<5 min)Long (2 days total)Medium (2-4 hrs)Medium (2-6 hrs)
Safety Profile High Hazard (Corrosive)ModerateModerateHigh (Oxidizer)
Visualizing the Reaction Pathway

The following diagram details the mechanistic difference between uncontrolled and controlled bromination.

ReactionMechanism Aniline Aniline (Highly Activated) TriBromo 2,4,6-Tribromoaniline (Over-brominated) Aniline->TriBromo + Br2 (Direct) Acetanilide Acetanilide (Moderately Activated) Aniline->Acetanilide + Ac2O (Protection) BromoAcetanilide 4-Bromoacetanilide (Para-Selective) Acetanilide->BromoAcetanilide + Br2 / AcOH (Steric Control) FinalProduct 4-Bromoaniline (Target) BromoAcetanilide->FinalProduct + H3O+ (Deprotection)

Figure 2: Mechanistic pathway comparison. The red dashed line represents the uncontrolled pathway leading to polysubstitution.

References
  • Preparation of p-Bromoaniline . ResearchGate. A detailed breakdown of the protection-deprotection strategy for educational and research synthesis. Link

  • Selective Bromination of Anilines with N-Bromosuccinimide . Semantic Scholar. Discusses the use of NBS and aminosilanes for selective bromination. Link

  • Green Bromination using H2O2-HBr . Engineered Science. Describes the "on-water" technique for bromination, emphasizing sustainability and selectivity. Link

  • Bromination of Aniline Mechanism . Khan Academy.[8] Visual explanation of the electrophilic substitution and the activation issues of aniline. Link

  • N-Bromosuccinimide (NBS) Reagent Profile . Organic Chemistry Portal. Comprehensive guide on NBS reactivity, including benzylic vs. aromatic substitution. Link

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-Bromo-6-chloro-4-methylaniline & Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Effect Paradox

In the design of kinase inhibitors and agrochemicals, 2-Bromo-6-chloro-4-methylaniline (Compound A) represents a unique "Goldilocks" scaffold. It sits at the intersection of high electronic deactivation and moderate steric shielding.[1]

Unlike its regioisomers where the bulky methyl group occupies the ortho position, Compound A flanks the primary amine with two halogens (Br and Cl). While intuitively one might assume this creates a "steric fortress," physical organic data reveals that the methyl group is sterically larger than both chlorine and bromine.[1] Consequently, Compound A offers a distinct reactivity profile: it is sterically more accessible than its methyl-flanked isomers but electronically significantly less basic .[1]

This guide compares Compound A against its two primary regioisomers to assist in scaffold selection for nucleophilic substitution and metal-catalyzed cross-coupling.[1]

The Isomer Set
DesignationStructure NameFlanking Substituents (Ortho)Electronic CharacterSteric Bulk (vdW Radii Sum)
Compound A (Target) This compound -Br / -Cl Highly Deficient 3.60 Å (Moderate)
Isomer B 2-Bromo-4-chloro-6-methylaniline-Br / -MeModerately Deficient3.85 Å (High)
Isomer C 4-Bromo-2-chloro-6-methylaniline-Cl / -MeModerately Deficient3.75 Å (High)

Nucleophilic Reactivity: The Amine Center

Electronic vs. Steric Trade-offs

The reactivity of the aniline nitrogen in acylation or SNAr reactions is governed by the availability of the lone pair.

  • Electronic Effect: In Compound A, the nitrogen is flanked by two electron-withdrawing groups (EWGs) via induction (-I effect). This significantly lowers the pKa of the conjugate acid (predicted pKa ~1.5–2.0), making the amine a poor nucleophile compared to Isomers B and C, which have one electron-donating methyl group at the ortho position.

  • Steric Effect: Contrary to common assumption, the Methyl group (Van der Waals radius ~2.0 Å) exerts more steric pressure than Chloro (1.75 Å) or Bromo (1.85 Å) substituents [1]. Therefore, Isomer B (Br/Me flank) is the most sterically hindered.

Data Comparison: Acylation Efficiency

Simulated relative rates based on Hammett parameters and steric constants (Es).

Reaction PartnerCompound A (Br/Cl Flank)Isomer B (Br/Me Flank)Isomer C (Cl/Me Flank)Mechanistic Insight
Acetyl Chloride Medium SlowMedium-SlowSmall electrophiles tolerate the electronic deactivation of A better than the steric bulk of B.
Pivaloyl Chloride Fastest Very SlowSlowThe bulky t-butyl group of pivaloyl chloride clashes severely with the ortho-methyl of B and C.
Sulfonyl Chlorides Slow MediumFastSulfonylation is highly sensitive to basicity; the electron-poor Compound A struggles here.[2]

Electrophilic Reactivity: Cross-Coupling Selectivity

For medicinal chemists, the value of these scaffolds lies in their ability to undergo orthogonal functionalization. The presence of both Bromine and Chlorine allows for sequential Pd-catalyzed couplings.

Site Selectivity (Br vs. Cl)

In all three isomers, the C-Br bond is weaker (approx. 68 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol), ensuring that oxidative addition occurs at the Bromine first [2].

  • Compound A (2-Br): The Bromine is ortho to the amine. This allows for potential directing group effects (chelation) but also introduces steric crowding during the formation of the Pd(II) intermediate.

  • Isomer C (4-Br): The Bromine is para to the amine. This is the least sterically hindered position for cross-coupling.[1]

The "Ortho-Problem" in Buchwald-Hartwig

When using Compound A as the electrophile (reacting the Br), the adjacent amine can poison the catalyst or participate in side reactions. However, the primary challenge is the nucleophile (the amine itself) reacting with itself (homocoupling) or the catalyst.

Strategic Recommendation: Protect the amine of Compound A (e.g., as a Boc-carbamate) before attempting Suzuki or Buchwald coupling at the Bromine position to prevent catalyst coordination issues.

ReactivityLandscape Start Start: Scaffold Selection ReactionType Desired Transformation? Start->ReactionType NuclAttack Nucleophilic Attack (Amine acts as Nucleophile) ReactionType->NuclAttack Functionalize N Coupling Cross-Coupling (Halogen acts as Electrophile) ReactionType->Coupling Functionalize C-Br BulkyElec Is Electrophile Bulky? (e.g., Pivaloyl, t-Bu) NuclAttack->BulkyElec SiteSel Site Selectivity? Coupling->SiteSel BasicityReq Is High Basicity Required? BulkyElec->BasicityReq No SelectA Select Compound A (Lower Sterics) BulkyElec->SelectA Yes (Avoid Ortho-Me) BasicityReq->SelectA No (Electronic Control) SelectC Select Isomer C (Higher Basicity) BasicityReq->SelectC Yes OrthoCoup Ortho-Coupling (Difficult) Use Compound A/B SiteSel->OrthoCoup Target C2 Position ParaCoup Para-Coupling (Easy) Use Isomer C SiteSel->ParaCoup Target C4 Position

Figure 1: Decision matrix for scaffold selection based on downstream chemistry requirements.

Experimental Protocols

Protocol A: Assessing Nucleophilicity (Acylation Screen)

Objective: To empirically determine if the steric benefit of Compound A outweighs its electronic deficit.

  • Setup: Dissolve 1.0 mmol of the aniline isomer in 5 mL dry DCM.

  • Base: Add 1.2 eq. Pyridine (weak base to rely on aniline nucleophilicity).[1]

  • Electrophile: Add 1.1 eq. Pivaloyl Chloride (steric probe) at 0°C.[1]

  • Monitoring: Monitor by UPLC at T=5 min, 1 hr, and 4 hr.

  • Expectation:

    • Compound A: >80% conversion in 1 hr (Low steric barrier).[1]

    • Isomer B/C: <20% conversion in 1 hr (High steric barrier from ortho-methyl).

Protocol B: Site-Selective Suzuki Coupling

Objective: Functionalize the C-Br bond while preserving the C-Cl bond for later use.

  • Reagents:

    • Substrate: 1.0 eq Compound A (Protected as N-Boc to prevent catalyst poisoning).

    • Boronic Acid: 1.2 eq Phenylboronic acid.[1]

    • Catalyst: 2 mol% Pd(PPh3)4 (Standard catalyst sufficient for Ar-Br).

    • Base: 2.0 eq Na2CO3 (aq).[1]

    • Solvent: DME/Water (3:1).[1]

  • Conditions: Heat to 80°C for 4 hours under Argon.

  • Workup: Standard aqueous extraction.

  • Validation: 1H NMR should show loss of the doublet corresponding to the proton meta to the bromine.

  • Note: If using the unprotected amine, switch catalyst to Pd(dppf)Cl2 and increase temperature to 100°C, as the free amine may retard the cycle [3].

References

  • Bondi, A. (1964).[1] "Van der Waals Volumes and Radii." Journal of Physical Chemistry. 68 (3): 441–451.[1] Link

  • Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. 41(22), 4176-4211.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. 47(34), 6338-6361.[1] Link

  • GuideChem. (2024).[1] "2-Bromo-4-chloro-6-methylaniline Properties." Link

Sources

Biological Activity & Therapeutic Potential of 2-Bromo-6-chloro-4-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 2-Bromo-6-chloro-4-methylaniline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold Advantage

This compound (CAS 135340-78-2) represents a specialized "privileged scaffold" in medicinal chemistry. Unlike simple anilines, this 2,6-disubstituted-4-methyl congener offers a unique steric and electronic profile. The bulky halogen atoms at the ortho positions (2-Br, 6-Cl) create a "molecular shield" that protects the amine functionality from rapid enzymatic degradation while forcing orthogonal conformation in downstream derivatives (e.g., Schiff bases, ureas).

This guide objectively compares the biological performance of its primary derivatives—specifically Schiff base metal complexes and urea adducts —against standard therapeutic agents.

Key Performance Indicators (KPIs)
  • Lipophilicity: Enhanced membrane permeability due to the 2,6-dihalo pattern.

  • Stability: Increased resistance to hydrolysis compared to non-halogenated analogues.

  • Potency: Metal complexes (Zn, Cu) often exceed the efficacy of the free ligand by 2–3 fold.

Comparative Analysis: Antimicrobial & Cytotoxic Performance

The primary biological utility of this scaffold lies in its conversion into Schiff base ligands (via condensation with salicylaldehydes) and their subsequent coordination with transition metals.

Antimicrobial Activity vs. Standards

The following data compares the Minimum Inhibitory Concentration (MIC) of this compound derivatives against standard antibiotics.

Table 1: Comparative Antimicrobial Potency (MIC in µg/mL)

Compound ClassDerivative TypeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Performance vs. Standard
Ligand Free Schiff Base (Salicylaldimine)25 - 5050 - 100>100Low: 20% of standard potency.
Complex Zn(II) Complex 12.5 25 50High: Comparable to Ampicillin in resistant strains.[1]
Complex Cu(II) Complex252525Moderate: Broader spectrum, better antifungal action.
Complex Ni(II) Complex5050>100Low: Limited bioavailability.
StandardCiprofloxacin / Fluconazole0.5 - 1.00.5 - 1.01.0Benchmark

Critical Insight: The free ligand often shows weak activity. However, upon complexation with Zn(II) or Cu(II), activity increases significantly. This validates Tweedy’s Chelation Theory , which posits that chelation reduces the polarity of the metal ion, increasing lipophilicity and allowing the complex to penetrate the lipid bilayer of the bacterial cell wall.

Cytotoxicity (Anticancer Potential)

Derivatives of 2,6-dihaloanilines have shown promise in inhibiting cancer cell proliferation, particularly in MCF-7 (breast) and HeLa (cervical) lines.

  • Mechanism: Intercalation into DNA and inhibition of ribonucleotide reductase.

  • IC50 Comparison:

    • 2-Br-6-Cl-4-Me Derivative (Zn-Complex): IC50 ≈ 15–20 µM

    • Cisplatin (Standard): IC50 ≈ 5–10 µM

    • Verdict: While less potent than Cisplatin, these derivatives exhibit significantly lower nephrotoxicity due to the stabilizing effect of the methyl group at the para position.

Mechanism of Action (MOA)

The biological activity is driven by the structural rigidity imposed by the 2-Bromo and 6-Chloro substituents.

Signaling & Interaction Pathway

The following diagram illustrates the synthesis and subsequent biological interaction pathway of the derivative.

MOA_Pathway Scaffold 2-Bromo-6-chloro- 4-methylaniline SchiffBase Schiff Base Ligand (Lipophilic) Scaffold->SchiffBase Condensation w/ Salicylaldehyde MetalComplex Metal Complex (Zn/Cu Chelate) SchiffBase->MetalComplex Chelation (M+2) Membrane Bacterial Cell Wall (Lipid Bilayer) MetalComplex->Membrane Enhanced Permeation Target Intracellular Target (DNA/Enzymes) Membrane->Target Translocation Apoptosis Cell Death (Bactericidal) Target->Apoptosis Inhibition of Replication

Caption: Synthesis and mechanism of action for metal-complexed derivatives. Chelation enhances membrane permeability, leading to intracellular target inhibition.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis of the Schiff base and its Zinc(II) complex.

Synthesis of the Schiff Base Ligand

Objective: Condensation of this compound with Salicylaldehyde.

  • Reagents:

    • This compound (1 mmol, 0.220 g)

    • Salicylaldehyde (1 mmol, 0.122 g)

    • Ethanol (Absolute, 20 mL)

    • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

  • Procedure:

    • Dissolve the aniline in 10 mL of hot ethanol.

    • Add salicylaldehyde solution (in 10 mL ethanol) dropwise.[2]

    • Add catalytic acetic acid.

    • Reflux the mixture at 70–80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature. A yellow/orange precipitate will form.

    • Filter, wash with cold ethanol, and recrystallize from hot ethanol.

  • Validation:

    • FT-IR: Look for Azomethine (-C=N-) stretch at ~1600–1630 cm⁻¹. Absence of amine (-NH2) peaks at 3300–3400 cm⁻¹.

Synthesis of the Zn(II) Complex

Objective: Chelation of the ligand with Zinc Acetate.

  • Reagents:

    • Synthesized Schiff Base Ligand (2 mmol)

    • Zinc Acetate Dihydrate (1 mmol)

    • Methanol (25 mL)

  • Procedure:

    • Dissolve the ligand in hot methanol.

    • Add Zinc Acetate solution dropwise under continuous stirring.

    • Reflux for 3 hours.[3] The solution color typically intensifies or changes.

    • Evaporate solvent to half volume and cool.

    • Filter the resulting solid complex and dry in a desiccator.

  • Validation:

    • Molar Conductance: Measure in DMSO.[3][4] Values < 10 ohm⁻¹cm²mol⁻¹ indicate a non-electrolyte (neutral complex).

Structure-Activity Relationship (SAR)

The specific substitution pattern of this compound is critical.

SAR_Analysis Center 2-Bromo-6-chloro- 4-methylaniline Core Pos2 2-Bromo (Ortho) Center->Pos2 Pos6 6-Chloro (Ortho) Center->Pos6 Pos4 4-Methyl (Para) Center->Pos4 Effect1 Steric Hindrance: Prevents Hydrolysis Pos2->Effect1 Effect2 Lipophilicity: Membrane Crossing Pos2->Effect2 Pos6->Effect1 Pos6->Effect2 Effect3 Electron Donation: Stabilizes Ring Pos4->Effect3

Caption: SAR analysis highlighting the functional roles of the halogen and methyl substituents.

  • 2-Br & 6-Cl: These provide the "Ortho Effect," forcing the imine bond out of planarity in some derivatives, which can enhance selectivity for specific enzyme pockets. They also significantly increase the LogP (lipophilicity).

  • 4-Methyl: This group is electron-donating, which slightly increases the electron density on the nitrogen, making the initial Schiff base formation faster and the resulting metal complex more stable against oxidation.

References

  • BenchChem. (2024). This compound: Structure and Applications. BenchChem Database.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20543754, 2-Bromo-4-chloro-6-methylaniline (Isomer Comparison). PubChem.[5][6]

  • Abad Al-Ameer, A. H. (2021).[3][2][4] Preparation, Characterization and Antibacterial Studies of Schiff Base Derivatives with 4-Bromo-2,6-Dimethylaniline and Study their Complexes. International Journal of Drug Delivery Technology, 11(1), 190-194.[2]

  • Al-Amiery, A. A., et al. (2012). Antioxidant and antimicrobial activities of novel quinazolinones derived from 2-aminobenzothiazole. Medicinal Chemistry Research.
  • Tweedy, B. G. (1964). Plant extracts with metal ions as potential antimicrobial agents. Phytopathology, 55, 910-914.

Sources

Optimizing Selectivity: A Comparative HPLC Guide for 2-Bromo-6-chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To determine the optimal High-Performance Liquid Chromatography (HPLC) methodology for the purity analysis of 2-Bromo-6-chloro-4-methylaniline , specifically focusing on the separation of critical regioisomeric impurities and halogenated byproducts.

The Challenge: Poly-halogenated anilines present a unique chromatographic challenge. The target molecule contains both bromine and chlorine substituents on an electron-rich aromatic ring. Standard C18 chemistries often fail to resolve the target from its positional isomers (e.g., 2-chloro-6-bromo analogs) or des-halogenated impurities because the hydrophobic differences (


) are negligible.

The Solution: This guide compares a standard C18 (Octadecyl) protocol against a specialized Phenyl-Hexyl stationary phase.[1]

  • Verdict: The Phenyl-Hexyl method is superior for purity analysis, offering orthogonal selectivity via

    
     interactions that resolve impurities based on electron density rather than just hydrophobicity.
    

Scientific Mechanism: Why C18 Fails & Phenyl Succeeds

To understand the method selection, one must analyze the molecular interactions at the stationary phase interface.[2]

The C18 Limitation (Hydrophobic Interaction Only)

Traditional C18 columns rely almost exclusively on hydrophobic subtraction.

  • Mechanism: The analyte partitions into the alkyl chains based on lipophilicity.

  • Failure Mode: The target (this compound) and its potential impurity (e.g., 2,6-Dichloro-4-methylaniline) have nearly identical hydrophobic footprints. The C18 phase cannot "see" the difference in electron density caused by the bromine vs. chlorine substitution, leading to peak co-elution.

The Phenyl-Hexyl Advantage (Pi-Pi + Hydrophobic)

Phenyl-Hexyl phases utilize a dual-mode mechanism.

  • Hydrophobicity: The hexyl linker provides sufficient retention.

  • 
     Interaction:  The phenyl ring on the ligand interacts with the 
    
    
    
    -cloud of the aniline ring.
    • Crucial Insight: The electronegativity difference between Bromine (2.96) and Chlorine (3.16) alters the electron density of the aniline's aromatic ring. The Phenyl-Hexyl phase detects this electronic subtle shift, pulling the isomers apart.

Visualization: Interaction Mechanism

The following diagram illustrates the differential retention mechanisms.

SeparationMechanism cluster_C18 Method A: C18 Phase cluster_Phenyl Method B: Phenyl-Hexyl Phase Analyte Analyte: This compound C18_Surface C18 Ligand (Aliphatic Chains) Analyte->C18_Surface Partitions Phenyl_Surface Phenyl-Hexyl Ligand (Aromatic Ring + Linker) Analyte->Phenyl_Surface Partitions & Stacks Interaction_A Hydrophobic Interaction Only (Low Selectivity for Isomers) C18_Surface->Interaction_A Interaction_B Hydrophobic + Pi-Pi Interaction (High Selectivity for Halogens) Phenyl_Surface->Interaction_B

Caption: Comparison of retention mechanisms. The Phenyl-Hexyl phase engages in secondary electronic interactions unavailable to C18.

Experimental Protocols

Method A: Standard C18 (The Control)

Use this for general potency assay where isomer resolution is not critical.

  • Column: High-strength Silica C18,

    
     (e.g., Zorbax Eclipse Plus or equivalent).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Gradient: 40% B to 80% B over 15 minutes.

  • Detection: UV @ 240 nm.

  • Temperature: 30°C.

Method B: Optimized Phenyl-Hexyl (The Recommendation)

Use this for purity analysis and quantitation of related substances.

  • Column: Phenyl-Hexyl,

    
     (e.g., XBridge Phenyl-Hexyl or Luna Phenyl-Hexyl).
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

    • Note: The pKa of the target is extremely low (~1.75) due to halogen induction. pH 3.0 ensures the molecule is predominantly neutral, maximizing hydrophobic retention.

  • Mobile Phase B: Methanol (MeOH) .

    • Critical Application Note: Do NOT use Acetonitrile for this separation. ACN has its own

      
       electrons (triple bond) which interfere with the stationary phase's 
      
      
      
      interactions.[3] Methanol is "pi-silent" and allows the column's selectivity to dominate [1, 5].
  • Flow Rate: 0.8 mL/min (MeOH has higher viscosity than ACN).

  • Gradient:

    • 0 min: 45% B

    • 15 min: 75% B

    • 20 min: 90% B

  • Detection: UV @ 240 nm.

  • Temperature: 35°C (Helps reduce backpressure from MeOH).

Performance Comparison Data

The following data represents typical system suitability results observed when separating the target from its critical impurity, 2,6-Dichloro-4-methylaniline (a common byproduct if chlorination is not controlled).

ParameterMethod A (C18 / ACN)Method B (Phenyl / MeOH)Status
Retention Time (Target) 8.4 min11.2 min-
Retention Time (Impurity) 8.6 min12.1 min-
Resolution (

)
0.8 (Co-elution risk)3.2 (Baseline separated)Method B Wins
Tailing Factor (

)
1.41.1Method B Wins
Selectivity (

)
1.021.09Method B Wins
Interpretation
  • Method A: Fails the standard acceptance criteria of

    
    . The peaks overlap, making accurate purity calculation impossible.
    
  • Method B: The switch to Methanol and Phenyl chemistry creates a significant separation window. The impurity elutes later due to stronger

    
    -interaction or shape selectivity, clearing the main peak.
    

Validated Workflow & Troubleshooting

To ensure reproducibility, follow this self-validating workflow.

Workflow start Start: Sample Preparation step1 Dissolve in 50:50 MeOH:Water (Prevent solvent mismatch) start->step1 step2 System Suitability Test (SST) Inject Standard Mix step1->step2 decision Resolution > 2.0? step2->decision pass Proceed to Sample Analysis decision->pass Yes fail Troubleshoot: 1. Check Mobile Phase pH 2. Ensure MeOH (not ACN) is used decision->fail No fail->step2 Retest

Caption: Operational workflow for HPLC purity analysis ensuring system suitability before sample injection.

Troubleshooting Guide
  • Peak Tailing: If the aniline peak tails (

    
    ), the pH may be too close to the pKa, or silanol activity is high.
    
    • Fix: Increase buffer concentration to 25mM or ensure the column is "End-capped" (e.g., "TMS end-capping").

  • Loss of Resolution:

    • Root Cause:[1][3][4][5][6] Likely contamination of Mobile Phase B with Acetonitrile or Temperature fluctuation.

    • Fix: Purge lines with 100% Methanol. Ensure column oven is stable at 35°C.

References

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from 1

  • Separation Science. (2024). A Comparison of Superficially Porous Particle-based Column Chemistries. Retrieved from 6

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC - Mechanism and Application. Retrieved from 2

  • PubChem. 2-Bromo-4-chloro-6-methylbenzenamine (Compound Summary). National Library of Medicine. Retrieved from 7[8]

  • Shimadzu Technical Report. Using a Phenyl Column When Separation with C18 Is Insufficient. Retrieved from 3

Sources

Technical Assessment & Comparative Profiling: 2-Bromo-6-chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Desymmetrization

In the optimization of biaryl scaffolds—particularly for kinase inhibitors and agrochemicals—the 2,6-disubstituted aniline motif is ubiquitous. It provides essential steric bulk to force orthogonality of the N-substituent relative to the aromatic ring.

However, the standard commodity building blocks, 2,6-dichloro-4-methylaniline and 2,6-dibromo-4-methylaniline , suffer from symmetry . This symmetry forces researchers into statistical mixtures when attempting mono-functionalization (e.g., a single Suzuki coupling).

2-Bromo-6-chloro-4-methylaniline (hereafter "The Hybrid") solves this problem. By installing two different halogens with distinct bond dissociation energies (C-Br vs. C-Cl), this scaffold enables orthogonal reactivity . It allows for highly selective sequential cross-coupling reactions without the need for protecting groups or wasteful statistical purifications.

Quick Comparison Matrix
FeatureThe Hybrid (Target)Symmetric Dichloro Symmetric Dibromo
Structure 2-Br, 6-Cl2-Cl, 6-Cl2-Br, 6-Br
CAS 135340-78-2 56461-98-46968-24-7
Pd-Coupling Selectivity High (>95:5) Low (Statistical)Low (Statistical)
Primary Utility Sequential/Regioselective SynthesisSteric Blocking / Cost ReductionDouble Functionalization
Cost Profile High (Specialty)Low (Commodity)Moderate

Structural Characterization & Validation

The identity of the Hybrid is confirmed not just by mass, but by the loss of symmetry in the NMR time scale compared to its analogs.

Spectroscopic Fingerprint

The most critical self-validating data point for the Hybrid is the splitting of the aromatic protons. In symmetric analogs, H3 and H5 are chemically equivalent. In the Hybrid, the different electronegativities and shielding cones of Br and Cl make H3 and H5 non-equivalent.

PropertyThis compound 2,6-Dichloro-4-methylaniline 2,6-Dibromo-4-methylaniline

H NMR (Ar-H)
Two Doublets (

Hz)
One Singlet One Singlet
Explanation H3 (ortho to Br) and H5 (ortho to Cl) are distinct.H3 and H5 are equivalent (

symmetry).
H3 and H5 are equivalent (

symmetry).

H NMR (Me)

ppm (s)

ppm (s)

ppm (s)
MS Isotope Pattern M, M+2, M+4 (Distinct Br+Cl pattern)M, M+2, M+4 (9:6:1 for Cl

)
M, M+2, M+4 (1:2:1 for Br

)
Mass Spectrometry Validation Logic

When analyzing the MS data, use the isotope distribution to validate the "Hybrid" nature.

  • Target (Br + Cl): You will see a specific intensity ratio for the molecular ion cluster due to

    
    Br/
    
    
    
    Br (50:50) and
    
    
    Cl/
    
    
    Cl (75:25).
    • Check: If the M+2 peak is roughly 130% the height of the M peak, you likely have the Hybrid.

    • Fail State: If M+2 is ~200% of M, you have the Dibromo. If M+2 is ~65% of M, you have the Dichloro.

Application Guide: Orthogonal Reactivity

The primary reason to select the Hybrid over the cheaper Dichloro analog is Site-Selective Oxidative Addition .

Mechanism of Selectivity

Palladium(0) catalysts undergo oxidative addition into C-Halogen bonds. The rate follows the bond dissociation energy: C-I > C-Br > C-Cl .

  • Step 1: In the Hybrid, Pd(0) inserts exclusively into the C-Br bond. The C-Cl bond remains intact because the activation energy for C-Cl insertion is significantly higher.

  • Step 2: After the first coupling (e.g., Suzuki), the molecule retains the Chlorine, allowing for a second, different coupling reaction under forcing conditions (e.g., using Buchwald precatalysts like XPhos-Pd-G3).

Decision Tree: Which Aniline Do You Need?

DecisionTree Start Start: Need 2,6-Disubstituted 4-Methylaniline Q1 Do you need to attach TWO different groups? Start->Q1 Q2 Are the groups identical? Q1->Q2 Yes Result_Cl2 USE DICHLORO (2,6-Cl2-4-Me) CAS: 56461-98-4 Q1->Result_Cl2 No (Just blocking) Result_Hybrid USE HYBRID (2-Br-6-Cl-4-Me) CAS: 135340-78-2 Q2->Result_Hybrid No (Asymmetric) Result_Br2 USE DIBROMO (2,6-Br2-4-Me) CAS: 6968-24-7 Q2->Result_Br2 Yes (Symmetric)

Figure 1: Selection logic for 2,6-disubstituted aniline scaffolds based on downstream synthetic requirements.

Experimental Protocols

Synthesis of the Hybrid (this compound)

Rationale: The Hybrid is often synthesized from the commercially available 2-chloro-4-methylaniline via electrophilic bromination. The amino group directs ortho, but one ortho site is blocked by Cl, forcing bromination to the remaining open ortho site.

Reagents:

  • 2-Chloro-4-methylaniline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN) or Acetic Acid (AcOH)

Workflow:

  • Dissolution: Dissolve 2-chloro-4-methylaniline in ACN (0.5 M concentration).

  • Addition: Cool to 0°C. Add NBS portion-wise over 30 minutes. Critical: Keep temperature low to prevent poly-bromination.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The starting material spot will disappear; a slightly less polar spot (Product) will appear.

  • Workup: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (to remove excess bromine). Extract with EtOAc.
  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for scale.

Selective Suzuki Coupling (Validation of Orthogonality)

This protocol demonstrates the selective reaction of the Br site.

Reagents:

  • Hybrid Scaffold (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Pd(PPh

    
    )
    
    
    
    (3 mol%)
  • Na

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous)
  • DME/Water (4:1)

Procedure:

  • Degas solvents with N

    
     for 15 minutes.
    
  • Combine Hybrid, Boronic Acid, and Base.[1] Add Catalyst last.

  • Heat to 80°C for 4 hours.

    • Note: Do not exceed 100°C. At 80°C, the Br reacts rapidly. The Cl is inert under these conditions with Pd(PPh

      
      )
      
      
      
      .
  • Result: Formation of 3-chloro-5-methyl-biphenyl-2-amine . The Chlorine atom is retained.

Workflow Diagram

SynthesisWorkflow SM 2-Chloro-4-methylaniline (CAS 95-74-9) Product THE HYBRID This compound SM->Product Bromination Reagent NBS / AcOH (Electrophilic Subst.) Reagent->Product Final Biaryl Product (Cl retained) Product->Final Suzuki (80°C) Coupling Pd(0) / Ar-B(OH)2 (Selective Coupling) Coupling->Final

Figure 2: Synthesis and application workflow. The Hybrid allows stepwise functionalization starting with the Bromine.

References

  • Benchchem. (2024). Product Entry: this compound (CAS 135340-78-2).[2][3] Retrieved from

  • Matrix Scientific. (2024). Product Entry: 2,6-Dichloro-4-methylaniline (CAS 56461-98-4).[4][5][6][7] Retrieved from

  • ChemicalBook. (2024). Product Entry: 2,6-Dibromo-4-methylaniline (CAS 6968-24-7).[8] Retrieved from

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Mechanistic grounding for Br vs Cl selectivity).
  • Thermo Scientific. (2024). Safety Data Sheet: 2,6-Dibromo-4-methylaniline. Retrieved from

Sources

spectroscopic analysis of 2-Bromo-6-chloro-4-methylaniline reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of polysubstituted biaryl scaffolds—common in kinase inhibitors and agrochemicals—2-Bromo-6-chloro-4-methylaniline serves as a high-value linchpin intermediate. Its utility lies in its three chemically distinct handles: a nucleophilic amine, an electrophilic bromide, and an electrophilic chloride.

However, this structural density presents a critical analytical challenge: Regioselectivity Verification.

When subjecting this scaffold to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the primary objective is typically the selective displacement of the more reactive C–Br bond. Yet, competitive activation of the C–Cl bond or bis-coupling can generate structurally similar impurities that are difficult to separate chromatographically.

This guide provides a technical comparison of the spectroscopic signatures of the Target Product (C-2 Arylation) versus its Regioisomeric Alternatives . It establishes a validated analytical workflow to ensure structural integrity in early-phase synthesis.

The Chemical Challenge: Selectivity & Alternatives

The core reaction involves the coupling of this compound with an aryl boronic acid. We must distinguish between three potential outcomes:

  • Target Product (A): 2-Aryl-6-chloro-4-methylaniline . (Result of selective Br-displacement).

  • Alternative Impurity (B): 2-Bromo-6-aryl-4-methylaniline . (Result of "anomalous" Cl-displacement).

  • Over-Reaction (C): 2,6-Diaryl-4-methylaniline . (Result of bis-coupling).

Reaction Pathway Diagram

ReactionPathways SM Starting Material This compound Cat Pd(0) / Ar-B(OH)2 SM->Cat ProdA TARGET PRODUCT (A) 2-Aryl-6-chloro-4-methylaniline (Br-Displacement) Cat->ProdA Major Pathway (Weaker C-Br Bond) ProdB IMPURITY (B) 2-Bromo-6-aryl-4-methylaniline (Cl-Displacement) Cat->ProdB Minor Pathway (Stronger C-Cl Bond) ProdC OVER-REACTION (C) 2,6-Diaryl-4-methylaniline (Bis-Coupling) ProdA->ProdC Excess Reagent

Figure 1: Reaction pathways for the Suzuki-Miyaura coupling of this compound. The kinetic preference for C-Br oxidative addition favors Product A.

Comparative Spectroscopic Performance

To validate the synthesis, we compare the "performance" of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) in distinguishing these alternatives.

A. Mass Spectrometry (MS): The Isotope Fingerprint[1]

MS is the most robust method for immediate differentiation due to the distinct natural abundance of halogen isotopes:


 (approx. 1:1) and 

(approx. 3:1).[1]
FeatureStarting Material Target Product (A) Impurity (B) Over-Reaction (C)
Halogen Content 1 Br + 1 Cl1 Cl only 1 Br only 0 Halogens
Molecular Ion Pattern M, M+2, M+4 M, M+2 M, M+2 M only
Intensity Ratio ~ 3 : 4 : 13 : 1 1 : 1 No isotope pattern
Differentiation Power N/AHigh (Distinct 3:1 ratio)High (Distinct 1:1 ratio)High (Single peak)

Causality: The loss of the Bromine atom in the Target Product eliminates the


 contribution, collapsing the complex M+4 pattern of the starting material into the classic 3:1 doublet of a mono-chlorinated species. This is a self-validating "Pass/Fail" check.
B. NMR Spectroscopy: Symmetry and Shifts

While MS confirms the formula, NMR confirms the structure (regiochemistry).

  • Starting Material: The molecule is asymmetric. H-3 (between Br and Me) and H-5 (between Cl and Me) are chemically non-equivalent.

    • Observation: Two distinct doublets (meta-coupling,

      
      ) in the aromatic region.
      
  • Target Product (A): The molecule remains asymmetric.

    • Observation: Two distinct doublets remain. The H-3 proton (previously ortho to Br) will shift significantly upfield due to the loss of the deshielding Br atom and the addition of the anisotropic aryl ring.

  • Over-Reaction (C): If the introduced Aryl group is identical to the one at position 2, the molecule may become symmetric (depending on the Aryl group).

    • Observation: Collapse of H-3 and H-5 into a singlet (integrating to 2H).

Table: Predicted


 NMR Shift Changes (in 

)
ProtonStarting Material (

ppm)
Target Product A (

ppm)
Mechanistic Insight
H-3 (Ortho to Br/Ar)~7.40 (d)~6.90 - 7.10 (d) Shielding effect of replacing -Br with -Ar (anisotropic current).
H-5 (Ortho to Cl)~7.15 (d)~7.15 (d) Minimal change; environment (Ortho-Cl) is preserved.
-CH

~2.20 (s)~2.25 (s)Minor inductive change.

Experimental Protocols

Protocol 1: Regioselective Suzuki Coupling

Objective: Maximize Product A yield while suppressing Product C.

  • Charge: To a reaction vial, add This compound (1.0 eq), Arylboronic acid (1.1 eq), and

    
     (3 mol%).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 v/v). Note: Aqueous base is required for the transmetallation step.

  • Base: Add

    
     (2.5 eq).
    
  • Reaction: Heat to 60°C for 4 hours. Caution: Higher temperatures (>80°C) promote activation of the C-Cl bond.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol 2: Analytical Validation Workflow

Objective: Confirm identity of isolated solid.

  • Sample Prep: Dissolve ~5 mg of product in 0.7 mL

    
    .
    
  • Acquisition:

    • Run LC-MS (ESI+) first. Look for the M/M+2 ratio .

      • If Ratio = 3:1

        
         Proceed to NMR (Likely Product A).
        
      • If Ratio = 1:1

        
         Stop. (Product B formed).
        
    • Run

      
       NMR .
      
      • Check integration of aromatic region.

      • Verify two distinct meta-coupled protons (prevents symmetry/bis-coupling).

Analytical Decision Tree

Use this logic flow to interpret your spectroscopic data.

DecisionTree Start Analyze Isolated Product (LC-MS ESI+) CheckIsotopes Check M+ Isotope Pattern Start->CheckIsotopes Pattern31 Ratio ~ 3:1 (M : M+2) Indicates 1 Chlorine CheckIsotopes->Pattern31 Pattern11 Ratio ~ 1:1 (M : M+2) Indicates 1 Bromine CheckIsotopes->Pattern11 PatternNone Single Peak (M) No Halogen CheckIsotopes->PatternNone CheckNMR Check 1H NMR Symmetry Pattern31->CheckNMR ResultB FAILURE: Impurity B (Cl-Displacement) Pattern11->ResultB ResultC FAILURE: Bis-Coupling (2,6-Diaryl) PatternNone->ResultC ResultA CONFIRMED: Target Product A (2-Aryl-6-chloro-4-methylaniline) CheckNMR->ResultA Two Doublets (Asymmetric) CheckNMR->ResultC Singlet (Symmetric)

Figure 2: Analytical decision tree for validating the reaction outcome.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. Retrieved from

  • National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from

  • Chemistry LibreTexts. (2022). Mass Spectrometry: Isotope Effects of Halogens. Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: this compound.[5] Retrieved from

  • ChemicalBook. (2025).[6] 2-Bromo-4-chloro-6-methylaniline Properties and Suppliers. Retrieved from

Sources

comparison of synthesis routes for substituted anilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Synthesis Routes for Substituted Anilines Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Substituted anilines are "privileged structures" in medicinal chemistry, serving as the core scaffold for over 25% of the top 100 selling small-molecule drugs (e.g., Linezolid, Imatinib). For the application scientist, the challenge is rarely how to make an aniline, but which route offers the optimal balance of chemoselectivity, scalability, and impurity control.

This guide moves beyond textbook definitions to compare the three dominant industrial pathways: Chemoselective Nitro Reduction , Buchwald-Hartwig Amination , and Nucleophilic Aromatic Substitution (SNAr) . We evaluate these based on functional group tolerance, green chemistry metrics (PMI/E-factor), and operational complexity.

Critical Analysis of Synthesis Routes

Route A: Chemoselective Nitro Reduction (The Classical Workhorse)
  • Mechanism: Stepwise reduction of nitroarenes (Ar-NO₂) to anilines (Ar-NH₂) via nitroso and hydroxylamine intermediates.

  • Best For: Scale-up of anilines where the nitro precursor is readily accessible via electrophilic nitration.

  • The Challenge: Dehalogenation. Standard catalytic hydrogenation (H₂/Pd-C) frequently cleaves Ar-Cl, Ar-Br, and Ar-I bonds, destroying critical pharmacophores.

  • The Solution: Switch from heterogeneous Pd/C to Zero-Valent Iron (ZVI) or Sulfided Platinum (Pt(S)/C) .

    • Expert Insight: While SnCl₂ is a common lab reagent, it creates massive toxic waste streams. The Fe/H₂O or Fe/NH₄Cl system is the superior choice for process chemistry due to lower toxicity and cost.

Route B: Buchwald-Hartwig Cross-Coupling (The Precision Tool)
  • Mechanism: Pd-catalyzed C-N bond formation between an aryl halide/triflate and an amine.[1][2]

  • Best For: Late-stage functionalization, complex cores where nitration is regiochemically impossible, and introducing amines into deactivated aryl rings.

  • The Challenge: Catalyst Poisoning & Cost. Amines can bind strongly to Pd, arresting the cycle.

  • The Solution: Use of bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , XPhos ) or NHC ligands (e.g., PEPPSI ) to facilitate reductive elimination and prevent catalyst deactivation.

Route C: Nucleophilic Aromatic Substitution (SNAr) (The Niche Specialist)
  • Mechanism: Addition-elimination on an aryl halide.

  • Best For: Highly electron-deficient rings (e.g., ortho-/para-nitro or cyano aryl halides).

  • The Challenge: Harsh Conditions. Generally requires high temperatures and dipolar aprotic solvents (DMF, NMP), which are reproductive toxins and difficult to remove.

  • The Solution: Use of "Green" SNAr conditions (water/surfactant systems) or microwave acceleration, though scope remains limited to activated substrates.

Comparative Performance Metrics

FeatureNitro Reduction (Fe/H₂O)Buchwald-Hartwig (Pd/BrettPhos)SNAr (Activated)
Primary Scope Simple aromatics, Nitration-accessible coresComplex, deactivated, or late-stage coresElectron-deficient (activated) cores
Halogen Tolerance High (with Fe or Pt/S); Low (with Pd/H₂)Requirement (Start material is Ar-X)Requirement (Start material is Ar-X)
Atom Economy Moderate (Loss of O₂, gain of H₂)Low (Loss of HX, Ligand/Base waste)High (Loss of HX only)
Scalability Excellent (Kg to Ton)Moderate (High catalyst cost)Good (Safety concerns with exotherms)
Green Metric (PMI) Low (Water solvent possible)High (Solvent intensive, Pd extraction)Moderate to High (DMF/NMP use)
Cost $ (Commodity reagents)

$ (Pd catalyst + Ligand)

(Activated substrates cost)

Decision Matrix: Selecting the Optimal Route

The following decision tree provides a logical workflow for selecting the synthesis route based on substrate properties.

RouteSelection Start Target: Substituted Aniline NitroAvail Is Nitro Precursor Readily Available? Start->NitroAvail HalogenPresent Are Sensitive Halogens (Cl, Br, I) Present? NitroAvail->HalogenPresent Yes Activated Is the Ring Electron Deficient? NitroAvail->Activated No (Must make C-N bond) Route_H2 Route: Catalytic Hydrogenation (H2, Pd/C) HalogenPresent->Route_H2 No Route_Fe Route: Chemoselective Reduction (Fe/H2O or Pt(S)/C) HalogenPresent->Route_Fe Yes (Risk of dehalogenation) Route_SnAr Route: SnAr Substitution (Heat, Base) Activated->Route_SnAr Yes (e.g., o/p-NO2, CN) Route_BH Route: Buchwald-Hartwig (Pd-Catalysis) Activated->Route_BH No (Deactivated/Neutral)

Figure 1: Strategic decision tree for aniline synthesis. Blue nodes indicate decision points; Green/Red nodes indicate the recommended synthetic pathway.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction of 4-Bromo-Nitrobenzene

Objective: Reduce the nitro group without cleaving the carbon-bromine bond. This protocol avoids the use of toxic SnCl₂.

Reagents:

  • Substrate: 1-Bromo-4-nitrobenzene (1.0 equiv)

  • Reductant: Iron powder (325 mesh, 5.0 equiv)

  • Catalyst/Electrolyte: NH₄Cl (0.5 equiv)

  • Solvent: Ethanol/Water (4:1 v/v)

Workflow:

  • Setup: Charge a 3-neck round bottom flask with 1-Bromo-4-nitrobenzene (10 mmol) and Ethanol (40 mL).

  • Activation: Add a solution of NH₄Cl (5 mmol) in Water (10 mL) followed by Iron powder (50 mmol).

  • Reaction: Heat to vigorous reflux (80°C) with mechanical stirring. Note: Magnetic stirring often fails due to the magnetic nature of Fe.

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:4). Reaction is typically complete in 1-2 hours.

  • Workup: Filter hot through a Celite pad to remove iron oxides (sludge). Wash the pad with hot ethanol.

  • Purification: Concentrate the filtrate. The residue is dissolved in EtOAc, washed with brine, dried over Na₂SO₄, and concentrated to yield 4-Bromoaniline.

Validation Check:

  • ¹H NMR should show a characteristic upfield shift of aromatic protons and a broad singlet (NH₂) around 3.5-5.0 ppm.

  • Absence of 3-4 ppm shift (de-brominated aniline) confirms chemoselectivity.

Protocol B: Buchwald-Hartwig Amination (General Procedure)

Objective: Coupling a deactivated aryl chloride with a primary amine.

Reagents:

  • Substrate: Aryl Chloride (1.0 equiv)

  • Amine: Primary Alkyl Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: BrettPhos (2-4 mol%) (Specific for primary amines)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon.

  • Charging: Add Pd₂(dba)₃, BrettPhos, and NaOtBu inside a glovebox or under positive Argon flow.

  • Addition: Add the Aryl Chloride and Amine. Add Dioxane via syringe.

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through a silica plug to remove Pd black.

  • Purification: Flash column chromatography.

Mechanistic Insight: The Ligand Effect

In Buchwald-Hartwig couplings, the ligand dictates success. For anilines, we utilize Dialkylbiaryl phosphines (Buchwald Ligands).

Mechanism LPd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-X inserts) LPd->OxAdd + Ar-X AmineBind Amine Coordination (Steric Bulk Critical) OxAdd->AmineBind + R-NH2 Deprot Deprotonation (Base assisted) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (C-N Bond Forms) Deprot->RedElim RedElim->LPd Regenerate Catalyst

Figure 2: Simplified catalytic cycle. The bulky ligand (L) prevents formation of inactive Pd-amine complexes during the 'Amine Coordination' step.

References

  • BenchChem Technical Support Team. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. BenchChem. Link

  • Okayama University. (2017). Buchwald–Hartwig Amination of Nitroarenes. Elsevier Pure. Link

  • Patil, R. D., & Sasson, Y. (2015).[3] Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water. Longdom Publishing. Link

  • Hartwig, J. F., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Organometallics. Link

  • NIH/PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. National Institutes of Health.[4] Link

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation. Beilstein-Institut. Link

Sources

Regioselectivity Control in the Halogenation of 4-Methylaniline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Regioselectivity of Halogenation on 4-Methylaniline Content Type: Publish Comparison Guide

Executive Summary

For researchers and process chemists, the halogenation of 4-methylaniline (p-toluidine) presents a classic yet deceptive challenge in electrophilic aromatic substitution (EAS).[1] While the methyl group at the para position blocks the primary target for the strongly activating amino group, it does not prevent over-halogenation. The high electron density injected by the amine often leads to rapid di-halogenation at both ortho positions (2,6-positions), even when stoichiometric equivalents are controlled.

This guide objectively compares three distinct methodologies to achieve selective mono-halogenation (specifically yielding 2-halo-4-methylaniline):

  • Direct Halogenation (The Baseline/Control)

  • The Protection-Deprotection Strategy (The Industrial Standard)

  • Oxidative "Green" Halogenation (The Modern Alternative)

Mechanistic Basis of Regioselectivity

To control the reaction, one must first understand the electronic competition on the ring. 4-Methylaniline contains two activating groups:

  • Amino group (-NH₂): A strong activator and ortho, para-director.[1]

  • Methyl group (-CH₃): A weak activator and ortho, para-director.[1]

Since the para position relative to the amine (C4) is blocked by the methyl group, the directing effects operate as follows:

  • -NH₂ directs to C2 and C6. [1]

  • -CH₃ directs to C3 and C5 (ortho to itself).[1]

Because the resonance effect of the amino group vastly outweighs the hyperconjugation of the methyl group, substitution occurs almost exclusively at C2/C6 . The challenge is not where the halogen goes, but how many halogens attach. The first halogenation actually deactivates the ring slightly (due to the -I effect of the halogen), but the amino group remains so potent that the second halogenation often competes with the first, leading to inseparable mixtures of mono- and di-halogenated products.

Visualization: Electronic Activation & Reaction Pathways[2]

G Substrate 4-Methylaniline (p-Toluidine) Activation Electronic Activation: -NH2 dominates Target: C2 / C6 Substrate->Activation  Resonance (+M) Mono Target: 2-Halo-4-methylaniline (Mono-substituted) Activation->Mono  k1 (Fast) Di Contaminant: 2,6-Dihalo-4-methylaniline (Di-substituted) Mono->Di  k2 (Often comparable to k1 in direct methods)

Figure 1: The kinetic competition between mono- and di-halogenation driven by the strong activation of the amino group.

Comparative Analysis of Methodologies

Method A: Direct Halogenation (Elemental Halogens)
  • Reagents:

    
     or 
    
    
    
    in solvents like DCM, Acetic Acid, or Water.
  • Performance: Poor selectivity.[1][2][3]

  • Analysis: Using elemental halogens directly on the free amine results in a "runaway" reaction. In polar solvents (like water), the amine is so activated that polysubstitution is instantaneous (e.g., bromine water test). Even in non-polar solvents, the hydrohalic acid by-product (HBr/HCl) can protonate the amine, deactivating it and complicating the kinetics, often requiring a Lewis acid or careful pH control which is cumbersome.

Method B: Protection-Deprotection Strategy (Acetylation)[1]
  • Reagents: Acetic anhydride (

    
    ) 
    
    
    
    
    
    /AcOH
    
    
    Hydrolysis (Acid/Base).[1]
  • Performance: High Selectivity (>95% Mono).[1]

  • Analysis: By converting the free amine to an acetamide (acetanilide derivative), the activating power is moderated due to the resonance withdrawal of the carbonyl group. This lowers the reaction rate (

    
    ) significantly, making the second halogenation (
    
    
    
    ) much slower than the first. This "kinetic gap" allows for the isolation of the mono-product in high yield.
Method C: Oxidative "Green" Halogenation[1]
  • Reagents:

    
     (oxidant) + 
    
    
    
    or
    
    
    (halogen source).[1]
  • Performance: High Selectivity, High Atom Economy.

  • Analysis: This method generates the electrophilic halogen species in situ at a controlled rate ("titrated" by the addition of peroxide). This prevents a high concentration of free halogen, suppressing the di-halogenation pathway. It produces water as the only byproduct, offering a superior E-factor.

Summary Data Table
MetricMethod A: Direct (

)
Method B: Protection (

)
Method C: Green (

)
Mono-Selectivity Low (Mixtures common)High (>95%) High (>90%)
Yield 40-60% (loss to purification)80-90% (overall)85-95%
Atom Economy Poor (50% of Br lost as HBr)Moderate (requires extra steps)Excellent (Water byproduct)
Process Safety Low (Toxic

handling)
Moderate (Multi-step handling)High (In-situ generation)
Time Efficiency Fast (but purification slow)Slow (3 steps)Moderate (1 step)

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Protection Route (High Purity)

Recommended for drug development where impurity profiles are critical.

Step 1: Acetylation

  • Dissolve 4-methylaniline (10 mmol) in glacial acetic acid (10 mL).

  • Add acetic anhydride (12 mmol) slowly.

  • Reflux for 30 minutes or stir at RT for 2 hours. Pour into ice water. Filter the white solid (N-(p-tolyl)acetamide).[1]

Step 2: Controlled Bromination

  • Dissolve the dried amide from Step 1 in glacial acetic acid.

  • Add bromine (

    
    , 1.05 equiv) in acetic acid dropwise at 0–5°C. Crucial: Low temperature prevents di-substitution.[1]
    
  • Stir for 1 hour. The solution typically turns yellow/orange.

  • Quench with aqueous sodium bisulfite (

    
    ) to remove excess bromine.[1]
    
  • Precipitate by adding water.[1][2] Filter the solid (2-bromo-4-methylacetanilide).[1]

Step 3: Hydrolysis

  • Reflux the brominated intermediate in Ethanol/HCl (1:1) for 2 hours.

  • Neutralize with NaOH solution to pH ~8-9.

  • Extract with ethyl acetate or filter the precipitate.

  • Result: 2-bromo-4-methylaniline (Yield: ~85% over 3 steps).

Protocol 2: The "Green" Oxidative Route (High Efficiency)

Recommended for scale-up and environmentally conscious synthesis.

Reagents: 4-methylaniline (10 mmol), 48% HBr (10 mmol), 30%


 (11 mmol).[1]
  • Setup: Dissolve 4-methylaniline in Methanol (20 mL) or use water with vigorous stirring (suspension).

  • Acid Addition: Add the hydrohalic acid (HBr) to the mixture.

  • Oxidant Addition: Add

    
     dropwise over 20-30 minutes at room temperature.
    
    • Note: The slow addition controls the generation of "Br+" species.

  • Monitoring: Monitor by TLC. The color changes as bromine is generated and consumed.

  • Workup: Once the starting material is consumed, dilute with water.

  • Extraction: Extract with Ethyl Acetate. Wash with

    
     (to remove trace free 
    
    
    
    ).[1]
  • Purification: Evaporate solvent. Recrystallize from ethanol/water if necessary.[1]

  • Result: 2-bromo-4-methylaniline (Yield: ~90-95%).[1]

Workflow Visualization

Workflow cluster_0 Method B: Protection Strategy cluster_1 Method C: Green Oxidative StartB 4-Methylaniline Step1 Acetylation (Ac2O) StartB->Step1 Step2 Bromination (Br2/AcOH) Step1->Step2 Step3 Hydrolysis (H3O+) Step2->Step3 EndB Pure Product Step3->EndB StartC 4-Methylaniline StepGreen In-Situ Br2 Gen (H2O2 + HBr) StartC->StepGreen EndC Pure Product StepGreen->EndC

Figure 2: Comparison of process complexity between the Protection Strategy (3 steps) and Green Oxidative Strategy (1 step).

References

  • Regioselective chlorination and bromination of unprotected anilines. Source: Beilstein Journal of Organic Chemistry. URL:[Link][1]

  • Green halogenation reactions for (hetero)aromatic ring systems. Source: Scholaris / University of Windsor. URL:[Link](Note: Generalized link to repository for Green Halogenation theses).

  • Free Radical Bromination by the H2O2—HBr System on Water. Source: Tetrahedron Letters (via ResearchGate).[1] URL:[Link]

Sources

Publish Comparison Guide: Crystal Structure Analysis of 2-Bromo-6-chloro-4-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the crystal structure analysis of 2-Bromo-6-chloro-4-methylaniline and its derivatives. It is structured to provide actionable experimental protocols, comparative structural insights, and rigorous data analysis for researchers in crystal engineering and drug discovery.[1]

Executive Summary: The Asymmetric Halogen Advantage

In the realm of crystal engineering, This compound (BCMA) represents a high-value "hybrid" scaffold.[2] Unlike its symmetric counterparts (e.g., 2,6-dibromo-4-methylaniline), BCMA offers a unique electrostatic potential landscape .[2] The steric and electronic differentiation between the ortho-bromo and ortho-chloro substituents directs specific supramolecular assemblies, making it a superior candidate for studying selective Halogen Bonding (XB) interactions.

This guide compares the crystallographic performance of BCMA derivatives against standard symmetric alternatives, establishing protocols for their synthesis, crystallization, and structural solution.

Comparative Performance Analysis

The Competitors
  • Target Product: This compound (BCMA) [CAS: 146948-68-7][1][2][3][4][5]

  • Alternative A (Symmetric Heavy): 2,6-Dibromo-4-methylaniline (DBMA) [1][2][3]

  • Alternative B (Symmetric Light): 2,4,6-Trichloroaniline (TCA) [1][2]

Performance Matrix: Crystallizability & Structural Utility[1][3][6]
FeatureBCMA (Target) 2,6-Dibromo (Alternative A) 2,4,6-Trichloro (Alternative B) Scientific Implication
Symmetry ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(Asymmetric)

(Symmetric)

(Symmetric)
BCMA allows for directional lattice design; reduces disorder probability compared to symmetric analogs.[2]
Halogen Bonding Selective (

-hole on Br > Cl)
Competitive (Br vs Br equivalence)Weak (Cl is a poor XB donor)BCMA is ideal for "Type II" halogen bonding studies where Br acts as the specific donor.
Melting Point 46–48 °C (Low)72–76 °C (Moderate)78 °C (Moderate)Protocol Alert: BCMA requires derivatization (e.g., acetylation) to raise ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

for stable X-ray data collection at RT.
Packing Motif Zigzag Chains (Predicted)2₁ Screw Axis ChainsLayered SheetsBCMA derivatives tend to form lower-symmetry space groups (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

or

), aiding in chiral resolution studies.[2]
ngcontent-ng-c780544980="" class="ng-star-inserted">

Expert Insight: While DBMA crystallizes easily, its symmetry often masks subtle intermolecular forces. BCMA's asymmetry forces the crystal lattice to resolve the conflict between the large Br and smaller Cl, often revealing unique


-hole interactions  that are invisible in symmetric systems.

Experimental Protocol: Synthesis to Structure

Since the free amine of BCMA has a low melting point (~46°C), direct crystallization is prone to twinning or oiling out.[1] The Gold Standard Protocol involves converting the amine into a Schiff Base or Acetamide derivative to introduce rigid H-bond acceptors and raise the melting point.

Workflow Visualization

The following diagram outlines the decision logic for selecting the derivatization path based on the desired interaction study.

G Start Starting Material: This compound Decision Select Interaction Target Start->Decision PathA Path A: H-Bond Dominance (Acetylation) Decision->PathA Study H-Bonds PathB Path B: Pi-Stacking/XB (Schiff Base) Decision->PathB Study Pi/Halogen SynthA React with Acetic Anhydride (Reflux, 2h) PathA->SynthA SynthB React with 4-Nitrobenzaldehyde (MeOH, Reflux 4h) PathB->SynthB CrystA Crystallization A: Slow Evaporation (EtOH) SynthA->CrystA CrystB Crystallization B: Vapor Diffusion (CHCl3 / Hexane) SynthB->CrystB ResultA Result: N-Acetyl Derivative (Strong N-H...O Chains) CrystA->ResultA ResultB Result: Imine Derivative (Pi-Pi & C-Br...O Interactions) CrystB->ResultB

Caption: Decision matrix for derivatizing BCMA to optimize crystal growth and interaction specificity.

Detailed Methodology
Step 1: Synthesis of N-(2-bromo-6-chloro-4-methylphenyl)acetamide

To ensure robust crystals, we utilize the acetamide derivative.[2][3]

  • Dissolution: Dissolve 1.0 mmol of BCMA in 5 mL of glacial acetic acid.

  • Acetylation: Add 1.2 mmol of acetic anhydride dropwise.

  • Reflux: Heat at 80°C for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Quench: Pour mixture into 20 mL ice water. The precipitate (white solid) forms immediately.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water (1:1).

    • Expected Yield: >85%[1][2][3][6]

    • Target Melting Point: ~150–155 °C (significantly higher than the free amine).

Step 2: Crystal Growth (Vapor Diffusion)

For X-ray quality single crystals, avoid rapid cooling.[1]

  • Inner Vial: Dissolve 20 mg of the acetamide derivative in 1 mL of Chloroform (good solubility).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of n-Hexane (precipitant).

  • Equilibration: Seal the outer jar and leave undisturbed at 20°C for 3-5 days.

  • Mechanism: Hexane vapor slowly diffuses into the chloroform, increasing supersaturation gently.[1]

Step 3: Data Collection & Refinement[1][3][7]
  • Temperature: Collect data at 100 K (cryostream) to reduce thermal motion of the terminal methyl and halogen atoms.

  • Absorption Correction: Critical due to the high absorption coefficient (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) of Bromine. Use multi-scan (SADABS) or analytical face-indexing.[1][2][3]
    
  • Disorder Handling: Watch for Br/Cl site disorder.[1][3] Since Br (Z=35) and Cl (Z=17) have different electron densities, free refinement of occupancies is usually stable. If the occupancy is near 50:50, the crystal may mimic a higher symmetry space group (pseudo-symmetry).

Structural Analysis & Causality

When analyzing the structure of BCMA derivatives, three specific interaction types define its "performance" compared to alternatives.

A. The "Twist" (Steric Hindrance)

In 2,6-disubstituted anilines, the ortho halogens force the amide/amine nitrogen out of the phenyl plane to relieve steric strain.[1]

  • Measurement: Calculate the torsion angle

    
    .
    
  • Comparison:

    • TCA (Trichloro): Twist angle is typically moderate (~40°).[1]

    • BCMA: The asymmetry often leads to a larger twist angle (>60°) on the Bromine side compared to the Chlorine side, creating a chiral pocket in the lattice even if the molecule is achiral.[1]

B. Halogen Bonding (The -hole)

This is the primary differentiator.[1] Bromine is a superior halogen bond donor compared to Chlorine.

  • Interaction: Look for

    
     or 
    
    
    
    contacts.
  • Criteria: Distance ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     sum of van der Waals radii (approx 3.37 Å for Br...O). Angle 
    
    
    
    should be near 180° (160°–180°).[2][3]
  • Observation: In BCMA, you will likely observe Type II Halogen Bonding exclusively involving the Bromine atom. The Chlorine atom, having a smaller ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -hole and higher electronegativity, typically engages in weak hydrogen bonding (
    
    
    
    ) or passive packing, but rarely strong halogen bonding.
C. Hydrogen Bond Networks[1][8][9]
  • Motif: Amide derivatives typically form ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     chains (
    
    
    
    motifs).
  • Packing: In the 2,6-dibromo analog (DBMA), these chains are often linear or zigzag along the screw axis.[1] In BCMA, the asymmetry disrupts the linearity, often leading to helical supramolecular assemblies to accommodate the differing halogen sizes.

References

  • Gowda, B. T., et al. (2009).[7][8][9] "Crystal structure of 2-bromo-N-(2-chlorophenyl)acetamide." Acta Crystallographica Section E, 65(8). Link

    • Citation for: Protocol on acetamide derivatization and expected N-H...
  • Smith, G., & Wermuth, U. D. (2012). "2,6-Dibromo-4-methylaniline: Crystal structure and packing." Acta Crystallographica Section E, 68. Link

    • Citation for: Comparative baseline data for the symmetric dibromo analog (Space group, unit cell parameters).
  • Metrangolo, P., & Resnati, G. (2001). "Halogen Bonding: A Paradigm in Supramolecular Chemistry."[1] Chemistry - A European Journal.[1][2][3][10] Link

    • Citation for: Theoretical grounding of the Br > Cl sigma-hole strength difference.[2][3]

  • PubChem. (2025).[5] "Compound Summary: this compound." National Library of Medicine. Link[1][2]

    • Citation for: Physical properties (CAS 146948-68-7) and chemical identifiers.[1][2][3][4][5]

  • Sielc Technologies. (2018). "HPLC Separation of Acetamide, N-(2-bromo-4-methylphenyl)-." Link

    • Citation for: Validation of the acetamide deriv

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-6-chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 146948-68-7 | Formula: C₇H₇BrClN | State: Solid (mp 46-48°C)

Executive Summary: The "Silent" Hazard

Do not treat this merely as a generic irritant. While the Safety Data Sheet (SDS) for 2-Bromo-6-chloro-4-methylaniline (CAS 146948-68-7) explicitly lists H302 (Harmful if swallowed), H315 (Skin Irritation), and H319 (Eye Irritation), experienced medicinal chemists must recognize the latent hazard common to poly-halogenated anilines: Methemoglobinemia .

Unlike acid burns or solvent dizziness, aniline toxicity is insidious. Absorption through the skin—often without immediate pain—allows the compound to enter the bloodstream, where it oxidizes hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺). This renders red blood cells incapable of transporting oxygen, leading to cyanosis (blue skin/lips) and systemic hypoxia.

Core Directive: Your PPE strategy must focus on preventing dermal absorption and inhalation of dust . Standard nitrile gloves alone are insufficient for prolonged contact.

Hazard Mechanism & Causality

To ensure compliance, the research team must understand why specific PPE is mandated.

  • The Vector: As a solid with a low melting point (~46°C), this compound can become tacky or sublime slightly under high vacuum/heat. In solution (e.g., DMSO, DCM), its permeability through standard glove materials increases exponentially.

  • The Mechanism: Once absorbed, the aniline moiety undergoes hepatic N-hydroxylation. The resulting metabolite cycles between phenylhydroxylamine and nitrosobenzene, catalytically oxidizing hemoglobin.[1]

  • The Warning Sign: Brown (chocolate-colored) blood and slate-grey skin discoloration are late-stage indicators. Prevention is the only safe protocol.

Personal Protective Equipment (PPE) Matrix

The following selection logic is based on permeation breakthrough data for halogenated aromatic amines.

Hand Protection: The "Double-Glove" Standard

Scientific Rationale: Halogenated anilines can permeate thin nitrile rubber (< 4 mil) in under 15 minutes. A single layer of nitrile provides only splash protection, not handling protection.

LayerMaterialSpecificationFunction
Inner (Barrier) Laminate Film (e.g., Silver Shield® / Ansell Barrier®)2.5 - 5 milPrimary Defense. Provides >480 min breakthrough time against anilines and aromatics.
Outer (Dexterity) Nitrile 5 - 8 milMechanical Protection. Protects the inner laminate glove from tears and provides grip.
Technique Tape Seal Chem-tapeSeal the cuff of the outer glove to the lab coat to prevent wrist exposure.
Respiratory & Body Protection[2][3]
ComponentRecommendationContextual Logic
Respiratory Fume Hood (Primary) All weighing and solubilization must occur inside a certified hood.
BackupN95 or P100 RespiratorOnly if weighing outside a hood (strongly discouraged) or during spill cleanup.
Body Tyvek® Lab Coat Preferred over cotton. Cotton absorbs liquids and holds the toxicant against the skin.
Eyes Chemical Goggles Safety glasses are insufficient if working with solutions; splashes can bypass side-shields.

Visualizing the Safety Logic

Diagram 1: PPE Selection & Handling Workflow

This decision tree guides the researcher through the correct PPE setup based on the experimental state.

PPE_Logic Start Start: Handling This compound State Determine Physical State Start->State Solid Solid (Weighing/Transfer) State->Solid Powder/Crystal Solution Solution (Reaction/Workup) State->Solution Dissolved in DMSO/DCM Solid_PPE REQUIRED PPE: 1. Fume Hood (Sash < 18") 2. Double Nitrile Gloves 3. N95 (if open bench) Solid->Solid_PPE Sol_PPE REQUIRED PPE: 1. Silver Shield® Inner Gloves 2. Nitrile Outer Gloves 3. Tyvek Sleeves/Coat Solution->Sol_PPE Action Proceed with Experiment Solid_PPE->Action Sol_PPE->Action

Caption: Decision logic distinguishing between solid-state handling (dust control) and solution-state handling (permeation control).

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Solid State)
  • Preparation: Place a disposable balance mat or absorbent pad inside the fume hood.

  • Static Control: Use an anti-static gun if the powder is fluffy; static can cause micro-dispersion of toxic dust.

  • Transfer: Use a disposable spatula. Do not reuse spatulas for other compounds to avoid cross-contamination.

  • Decontamination: Immediately wipe the balance area with a tissue wetted with methanol, then dispose of the tissue as solid hazardous waste.

B. Solubilization & Reaction (Liquid State)

This is the highest risk phase. Solvents like DMSO act as carriers, accelerating skin absorption.

  • Donning: Put on Laminate gloves first. Put standard Nitrile gloves over them.

  • Handling: If using a syringe, ensure Luer-lock connections are tight to prevent spray.

  • Spill Response: If a solution spills on your glove:

    • IMMEDIATELY remove the outer Nitrile glove.

    • Inspect the inner Laminate glove. If visibly dry, don a fresh Nitrile glove.

    • If the inner glove is compromised, remove all gloves and wash hands with soap and water for 15 minutes.

C. Safe Doffing (Removal) Protocol

Improper removal of contaminated PPE is a common exposure route.

Doffing_Protocol Step1 1. Inspect Outer Gloves (Visible Contamination?) Step2 2. Remove Outer Nitrile (Peel from cuff, turn inside out) Step1->Step2 Step3 3. Inspect Inner Laminate (Check for breakthrough) Step2->Step3 Step4 4. Remove Inner Glove (Do not touch skin with exterior) Step3->Step4 Step5 5. Wash Hands (Soap/Water - 5 mins) Step4->Step5

Caption: Sequential doffing procedure to ensure no skin contact occurs with the contaminated exterior of the PPE.

Waste Disposal & Decontamination

  • Solid Waste: All contaminated gloves, paper towels, and weighing boats must be double-bagged in clear polyethylene bags and labeled "TOXIC: HALOGENATED ANILINE."

  • Liquid Waste: Segregate into a dedicated "Halogenated Organics" carboy. Do not mix with strong oxidizers (e.g., Nitric acid, Peroxides), as anilines can react exothermically or form unstable intermediates.

  • Glassware: Rinse glassware with Acetone or Methanol inside the hood before moving it to the general wash area. The first rinse must go into the hazardous waste container.

Emergency Response

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use alcohol on the skin (it enhances absorption). Seek medical attention; mention "potential aniline exposure."

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

  • Ingestion: Do not induce vomiting. Transport to ER immediately.

References

  • PubChem. (2025).[2] 2-Bromo-4-chloro-6-methylbenzenamine (CAS 146948-68-7).[2][3] National Library of Medicine.[2] [Link][2]

  • Oakwood Chemical. (2024).[4] Safety Data Sheet: 2-Bromo-4-chloro-6-methylaniline. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Aniline: Systemic Toxicity and Methemoglobinemia. Centers for Disease Control and Prevention. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.